molecular formula C7H3ClN2O4 B562505 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 811810-67-0

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B562505
CAS No.: 811810-67-0
M. Wt: 214.561
InChI Key: CRZGVTHVMCEWRC-UHFFFAOYSA-N
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Description

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one (CAS 811810-67-0) is a benzoxazolone derivative of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C7H3ClN2O4 and a molecular weight of 214.56 g/mol, serves as a versatile building block and a privileged scaffold in drug discovery . Its core structure acts as a stable bioisostere for phenolic and catecholic moieties, which is a key feature for designing metabolically stable drug candidates . The specific substitution pattern with chlorine and nitro groups creates an electron-deficient aromatic system that enhances its reactivity in synthetic transformations . The primary and most documented application of this compound is its role as a key synthetic intermediate in the preparation of Bifeprunox, an investigational antipsychotic agent . Beyond this, the benzoxazolone core is a foundation for generating novel compounds with diverse biological activities. Research indicates that derivatives based on this structure have been synthesized and screened for potent anti-inflammatory properties, with some analogs showing significant TNF-α inhibitory activity . Furthermore, benzoxazolinone derivatives have demonstrated substantial antibacterial and antifungal activities, serving as a natural defense mechanism in plants and providing a template for developing new antimicrobial agents . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-7-nitro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O4/c8-3-1-4-6(14-7(11)9-4)5(2-3)10(12)13/h1-2H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZGVTHVMCEWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)O2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652519
Record name 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one
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Molecular Weight

214.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811810-67-0
Record name 5-Chloro-7-nitro-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811810-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID10652519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic organic compound of significant interest in medicinal and organic chemistry. Primarily documented as a key intermediate in the synthesis of the investigational antipsychotic agent Bifeprunox, its chemical architecture suggests potential for broader biological activities.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, drawing from available data. Due to its status as a synthetic intermediate, detailed experimental data on its biological properties and specific signaling pathway interactions are limited in publicly accessible literature. This document consolidates the available information on its chemical identity, computed properties, and the general biological context of the benzoxazolone scaffold.

Chemical Identity and Physical Properties

This compound is characterized as an off-white solid.[2] Its core structure is a benzoxazolone ring system, featuring both a chloro and a nitro substituent, which contribute to its reactivity and potential as a versatile building block in synthetic chemistry.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 5-chloro-7-nitro-3H-1,3-benzoxazol-2-one[1]
CAS Number 811810-67-0[1][2]
Molecular Formula C₇H₃ClN₂O₄[1][2][3]
Molecular Weight 214.56 g/mol [1][3]
Canonical SMILES C1=C(C=C(C2=C1NC(=O)O2)--INVALID-LINK--[O-])Cl[2]
InChI Key CRZGVTHVMCEWRC-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueSource
Physical Appearance Off-white solid[2]
Solubility Soluble in ethanol and methanolPredicted
Density 1.704 ± 0.06 g/cm³Predicted
pKa 6.98 ± 0.70Predicted

Note: Some physical properties are based on computational predictions and have not been experimentally verified in the available literature.

Computational Data

Computational modeling provides further insights into the molecular properties of this compound.

Table 3: Computed Molecular Descriptors

DescriptorValue
XLogP3-AA 1.6[2]
Topological Polar Surface Area 84.2 Ų[2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 0
Heavy Atom Count 14[2]
Complexity 279[2]

Synthesis

A plausible synthetic pathway could involve the nitration and chlorination of a suitable benzoxazolone precursor. The specific substitution pattern with chloro and nitro groups creates an electron-deficient aromatic system, which enhances its reactivity in subsequent synthetic transformations.[1]

Below is a logical workflow for the potential synthesis of this compound, based on general principles of organic synthesis.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start 2-Aminophenol Derivative step1 Cyclization to form Benzoxazolone Core start->step1 step2 Nitration step1->step2 step3 Chlorination step2->step3 product 5-Chloro-7-nitro-2,3-dihydro- 1,3-benzoxazol-2-one step3->product

A potential synthetic workflow for the target compound.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is currently lacking in the scientific literature. However, the broader class of benzoxazolone and nitrobenzoxadiazole derivatives has been the subject of extensive research, revealing a wide range of biological activities.

Inhibition of Glutathione S-Transferases (GSTs)

A significant body of research points to the potential of nitro-substituted benzoxadiazole derivatives to act as inhibitors of glutathione S-transferases (GSTs).[4] GSTs are a family of enzymes involved in cellular detoxification by conjugating glutathione to various xenobiotics. Overexpression of certain GST isoforms is a known mechanism of drug resistance in cancer cells.

Derivatives of 7-nitro-2,1,3-benzoxadiazole have been shown to act as suicide inhibitors for GSTs.[4] The mechanism involves the formation of a sigma complex between the inhibitor and glutathione, which is stabilized in the active site of the enzyme.[4] This inhibition can lead to the accumulation of cytotoxic compounds and trigger apoptosis in tumor cells.

GST_Inhibition GST Glutathione S-Transferase (GST) Detox Cellular Detoxification GST->Detox Apoptosis Apoptosis GST->Apoptosis Inhibition leads to DrugRes Drug Resistance Detox->DrugRes Inhibitor Nitrobenzoxadiazole Derivative Inhibitor->GST

General mechanism of GST inhibition by related compounds.
Other Potential Activities

Benzoxazolone derivatives have been investigated for a variety of other pharmacological effects, including:

  • Antibacterial and Antifungal Activity: The benzoxazolone scaffold is found in naturally occurring compounds in plants that act as defense mechanisms against microbes.[1]

  • Anti-inflammatory Properties: Some analogs have demonstrated significant inhibitory activity against TNF-α.[1]

  • Antitumor Activity: Besides GST inhibition, other mechanisms for the antitumor activity of benzoxazolone derivatives have been explored.

It is important to reiterate that these activities are characteristic of the broader class of compounds and have not been specifically demonstrated for this compound.

Applications in Drug Development

The primary and most documented application of this compound is as a crucial intermediate in the multi-step synthesis of Bifeprunox.[1][2] Bifeprunox is an investigational drug that has been studied for its potential as an antipsychotic agent. The synthesis of such complex molecules requires well-defined and characterizable intermediates, a role fulfilled by the title compound.

Conclusion

This compound is a valuable chemical entity, primarily recognized for its role in the synthesis of the pharmaceutical agent Bifeprunox. While its own biological activities have not been extensively studied, its structural similarity to other biologically active benzoxazolones, particularly in the context of GST inhibition, suggests that it could be a scaffold of interest for further investigation in drug discovery programs. The lack of detailed, publicly available experimental data underscores the need for further research to fully characterize its chemical and biological properties. This guide serves as a compilation of the current knowledge and a starting point for future research endeavors.

References

An In-Depth Technical Guide to 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 811810-67-0

This technical guide provides a comprehensive overview of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering available data on its properties, synthesis, and biological context.

Core Compound Properties

This compound is a substituted benzoxazolone derivative. Its chemical structure is characterized by a fused benzene and oxazolone ring system, with a chloro group at the 5-position and a nitro group at the 7-position. This substitution pattern makes it a valuable building block in organic synthesis.

PropertyValueSource
Molecular Formula C₇H₃ClN₂O₄[1]
Molecular Weight 214.56 g/mol [1]
IUPAC Name 5-chloro-7-nitro-1,3-benzoxazol-2-oneN/A
Appearance Off-white to pale yellow solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents like DMSO and DMFN/A

Synthesis

A plausible synthetic route involves the cyclization of a substituted o-aminophenol. The following is a generalized experimental protocol based on the synthesis of a related compound, 5-chloro-1,3-benzoxazol-2(3H)-one, which can be adapted for the target molecule.[2]

Experimental Protocol: General Synthesis of a Substituted Benzoxazolone

Materials:

  • Substituted 2-aminophenol (in this case, 2-amino-4-chloro-6-nitrophenol)

  • Urea or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

  • A suitable solvent (e.g., dimethylformamide (DMF), dioxane)

Procedure:

  • A solution of the appropriately substituted 2-aminophenol is prepared in a high-boiling point aprotic solvent, such as DMF.

  • An equimolar amount of a carbonylating agent, such as urea, is added to the solution.

  • The reaction mixture is heated to a temperature sufficient to induce cyclization, typically ranging from 100 to 160 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Visualization of the Synthetic Workflow:

G cluster_synthesis Generalized Synthesis Workflow Start Substituted o-Aminophenol + Carbonylating Agent Reaction Dissolve in Solvent Heat to induce cyclization Start->Reaction Step 1 Workup Cooling and Precipitation in Water Reaction->Workup Step 2 Purification Filtration and Recrystallization Workup->Purification Step 3 Product This compound Purification->Product Step 4 G cluster_bifeprunox_synthesis Role in Bifeprunox Synthesis Intermediate This compound (CAS 811810-67-0) Reaction_Steps Multi-step Chemical Transformations (e.g., Nucleophilic Substitution, Reduction) Intermediate->Reaction_Steps Key Building Block Final_Product Bifeprunox (Antipsychotic Agent) Reaction_Steps->Final_Product

References

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

This guide provides a comprehensive overview of the molecular structure, properties, and biological significance of this compound. It is intended for researchers, medicinal chemists, and drug development professionals interested in the benzoxazolone scaffold.

Core Molecular Structure and Properties

This compound is a substituted benzoxazolone derivative. The core structure consists of a benzene ring fused to an oxazole-2-one ring. The aromatic ring is substituted with a chloro group at position 5 and a nitro group at position 7, creating an electron-deficient system that influences its chemical reactivity and biological activity.[1] This compound is typically an off-white solid and serves as a key synthetic intermediate in the preparation of pharmacologically active molecules, most notably as a precursor to the investigational antipsychotic agent Bifeprunox.[2][3]

Chemical Identifier Summary

The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource
IUPAC Name 5-chloro-7-nitro-3H-1,3-benzoxazol-2-one[1]
CAS Number 811810-67-0[1][4]
Molecular Formula C₇H₃ClN₂O₄[1][2][4]
Molecular Weight 214.56 g/mol [1][4]
Canonical SMILES C1=C(C=C(C2=C1NC(=O)O2)--INVALID-LINK--[O-])Cl[2]
InChI InChI=1S/C7H3ClN2O4/c8-3-1-4-6(14-7(11)9-4)5(2-3)10(12)13/h1-2H,(H,9,11)[2][4]
InChIKey CRZGVTHVMCEWRC-UHFFFAOYSA-N[1][4]
Computed Physicochemical Properties

Computational models provide insights into the physicochemical properties of the molecule, which are crucial for predicting its behavior in biological systems.

PropertyValueSource
Topological Polar Surface Area (TPSA) 84.2 Ų[2]
Hydrogen Bond Acceptor Count 4[2]
Hydrogen Bond Donor Count 1[5]
XLogP3-AA 1.6[2]
Heavy Atom Count 14[2]
Complexity 279[2]

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Carbonylative Cyclization

This protocol describes a general method for the synthesis of a benzoxazol-2-one from a 2-aminophenol precursor, adapted for the target molecule. The key starting material would be 2-amino-4-chloro-6-nitrophenol.

Objective: To synthesize this compound via cyclization.

Materials:

  • 2-amino-4-chloro-6-nitrophenol

  • Urea

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-chloro-6-nitrophenol (1 equivalent) in a minimal amount of dimethylformamide (DMF).

  • Add urea (1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to 60-80°C and reflux with stirring for 3-4 hours. The reaction progress can be monitored by observing the cessation of ammonia gas evolution.[6]

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker of ice-cold water while stirring continuously.

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to yield the final compound, this compound.[6]

G Diagram 1: General Synthesis Pathway cluster_reactants Reactants cluster_process Process cluster_products Products aminophenol 2-Amino-4-chloro-6-nitrophenol reaction Reflux in DMF (Cyclization) aminophenol->reaction urea Urea (Carbonyl Source) urea->reaction product 5-Chloro-7-nitro-2,3-dihydro- 1,3-benzoxazol-2-one reaction->product byproduct Ammonia (Byproduct) reaction->byproduct

Caption: General Synthesis Pathway for Benzoxazol-2-ones.

Biological Activity and Screening Protocols

The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[1] Derivatives have demonstrated significant antibacterial, antifungal, anti-inflammatory, and antitumor properties.[7]

Antimicrobial Activity

Benzoxazolinones act as natural defense compounds in plants against bacteria and fungi.[8][9][10] Synthetic derivatives are widely screened for their antimicrobial potential.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of the title compound against bacterial and fungal strains.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials & Reagents:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • DMSO (for dissolving the compound)

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as positive control

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Dispense 100 µL of the appropriate sterile broth into each well of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from each well to the next.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Include a positive control (broth + inoculum + standard drug) and a negative control (broth + inoculum, no compound).

  • Seal the plate and incubate at 37°C for 24 hours for bacteria or at 25-30°C for 48 hours for fungi.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity or growth is observed.

Anti-inflammatory Activity

Benzoxazolone derivatives have been reported to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[7]

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibitor Screening Assay

This protocol provides a method to screen for the compound's ability to inhibit COX-1 and COX-2 enzymes.

Objective: To measure the percent inhibition of COX-1 and COX-2 activity by the test compound.

Materials & Reagents:

  • COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe and Cofactor

  • Arachidonic Acid (substrate)

  • Test compound and a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a 10X working solution of the test compound in COX Assay Buffer.

  • To respective wells, add:

    • Sample [S]: 10 µL of the 10X test compound.

    • Enzyme Control [EC]: 10 µL of Assay Buffer.

    • Inhibitor Control [IC]: 10 µL of a standard inhibitor.

  • Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX enzyme (either COX-1 or COX-2).

  • Add 80 µL of the Reaction Master Mix to each well.

  • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously.

  • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

  • Calculate the slope of the linear portion of the fluorescence curve for each well.

  • Determine the percent relative inhibition using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

G Diagram 2: Biological Screening Workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screen Primary Screening (e.g., Antimicrobial Assay) characterization->primary_screen secondary_screen Secondary Screening (e.g., COX Inhibition Assay) primary_screen->secondary_screen Active Hit dose_response Dose-Response & IC50/MIC Determination secondary_screen->dose_response data_analysis Data Analysis & SAR Studies dose_response->data_analysis

References

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to a Key Synthetic Intermediate

Introduction

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound belonging to the benzoxazolone class of molecules. While not extensively studied for its own biological activities, it holds significant importance as a key intermediate in the synthesis of more complex pharmaceutical agents, most notably the investigational antipsychotic drug Bifeprunox.[1] The benzoxazolone scaffold itself is recognized as a "privileged" structure in medicinal chemistry, meaning it is a versatile framework for the development of new drugs targeting a variety of biological targets.[1] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and the broader biological context of the benzoxazolone class, aimed at researchers, scientists, and professionals in drug development.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
IUPAC Name 5-chloro-7-nitro-1,3-benzoxazol-2(3H)-one[1]
CAS Number 811810-67-0[1]
Molecular Formula C₇H₃ClN₂O₄[1]
Molecular Weight 214.56 g/mol [1]
Appearance Off-White Solid
Canonical SMILES C1=C(C=C(C2=C1NC(=O)O2)--INVALID-LINK--[O-])Cl
InChI Key CRZGVTHVMCEWRC-UHFFFAOYSA-N

Synthesis

Experimental Workflow: Plausible Synthesis

G cluster_0 Step 1: Benzoxazolone Formation cluster_1 Step 2: Nitration A 2-Amino-4-chlorophenol C 5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one A->C Cyclization B Urea or Phosgene Equivalent B->C E This compound C->E Electrophilic Aromatic Substitution D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E

Plausible synthetic route for the target compound.
Key Experimental Protocols (Hypothetical)

Step 1: Synthesis of 5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one (Precursor)

A general method for the synthesis of the precursor, 5-chloro-1,3-benzoxazol-2(3H)-one, has been described.[2] This procedure involves the reaction of 2-amino-4-chlorophenol with urea in a suitable solvent.

  • Reactants: 2-amino-4-chlorophenol and Urea.

  • Solvent: Dimethylformamide (DMF).

  • Conditions: The mixture is refluxed for several hours.

  • Workup: The reaction mixture is poured into ice-cold water to precipitate the product, which is then collected by filtration and recrystallized.[2]

Step 2: Nitration of 5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one

Specific literature detailing the nitration of 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one to yield the 7-nitro derivative is scarce. Generally, nitration of aromatic compounds is achieved using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the existing substituents on the benzoxazolone ring would need to be carefully considered to achieve selective nitration at the 7-position.

  • Reactants: 5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Conditions: The reaction is typically carried out at low temperatures to control the exothermicity and selectivity of the reaction.

  • Workup: The reaction mixture is carefully quenched with ice water, and the precipitated product is isolated by filtration, washed, and purified, likely by recrystallization.

Spectroscopic Data

No specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. For research purposes, it is recommended that this data be generated and confirmed for any synthesized batches of this compound.

Biological Activity and Potential Applications

While there is no direct evidence of the biological activity of this compound itself, the benzoxazolone core is a well-established pharmacophore with a broad range of biological activities.

Known Biological Activities of Benzoxazolone Derivatives

Derivatives of the benzoxazolone scaffold have been reported to exhibit a variety of biological effects, including:

  • Antitumor Activity: Some benzoxazolone derivatives have been shown to induce apoptosis in human tumor cell lines by inhibiting glutathione S-transferases (GSTs).[1][3]

  • Anti-inflammatory Properties: Certain analogs have demonstrated significant inhibitory activity against TNF-α.[1]

  • Antibacterial and Antifungal Activity: The benzoxazolinone structure is found in natural products in plants and serves as a defense mechanism against microbial pathogens.[1][2] Synthetic derivatives have also shown potent antimicrobial effects.[2][4]

  • Analgesic Activity: Studies on certain 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives have indicated potent analgesic properties.[5]

Role as a Synthetic Intermediate

The primary and most documented application of this compound is its use as a crucial building block in the multi-step synthesis of Bifeprunox.[1] Bifeprunox is an atypical antipsychotic agent that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. The development of Bifeprunox was ultimately halted due to insufficient efficacy compared to existing treatments.

Signaling Pathways of Related Compounds

The biological targets of compounds derived from the benzoxazolone scaffold are diverse. For instance, the antitumor activity of some derivatives is linked to the inhibition of glutathione S-transferases, which are key enzymes in cellular detoxification pathways.

G cluster_0 Cellular Environment Drug Benzoxazolone Derivative GST Glutathione S-Transferase (GST) Drug->GST Inhibition Apoptosis Apoptosis GST->Apoptosis Inhibits Detox Cellular Detoxification GST->Detox Promotes Cell Tumor Cell Apoptosis->Cell Induces Death Detox->Cell Protects

Inhibition of GST by benzoxazolone derivatives.

Conclusion

This compound is a valuable synthetic intermediate, primarily recognized for its role in the synthesis of the investigational antipsychotic Bifeprunox. Although direct biological and spectroscopic data for this specific compound are limited in the public domain, the broader class of benzoxazolones exhibits a rich pharmacology with potential applications in oncology, inflammation, and infectious diseases. This technical guide summarizes the available information and highlights the areas where further research is needed to fully characterize this compound. For drug development professionals, this compound represents a readily accessible scaffold that can be further functionalized to explore new chemical space and develop novel therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Data for 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 811810-67-0), a key intermediate in the synthesis of the antipsychotic agent Bifeprunox. Due to the limited availability of experimentally derived spectroscopic data in peer-reviewed literature and public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed hypothetical experimental protocols for the acquisition of such data are provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and utilization of this compound in pharmaceutical research and development.

Compound Identification

ParameterValue
IUPAC Name This compound
Synonyms 5-Chloro-7-nitro-2(3H)-benzoxazolone
CAS Number 811810-67-0
Molecular Formula C₇H₃ClN₂O₄
Molecular Weight 214.56 g/mol
Chemical Structure

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Predicted ¹H NMR Data

Table 2.1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-48.2 - 8.4d~2.0 Hz
H-67.9 - 8.1d~2.0 Hz
N-H11.5 - 12.5br s-

A solution of this compound (approximately 5-10 mg) would be prepared in deuterated dimethyl sulfoxide (DMSO-d₆, ~0.75 mL). The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (δ = 0.00 ppm). The spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) downfield from TMS. The multiplicities are abbreviated as d (doublet) and br s (broad singlet). The coupling constants (J) are reported in Hertz (Hz).

Predicted ¹³C NMR Data

Table 2.2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)
C-2 (C=O)152 - 155
C-3a145 - 148
C-7a140 - 143
C-7 (C-NO₂)135 - 138
C-5 (C-Cl)128 - 131
C-4115 - 118
C-6110 - 113

The ¹³C NMR spectrum would be obtained from the same sample prepared for ¹H NMR spectroscopy. The spectrum would be recorded on a 100 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ ≈ 39.5 ppm) and referenced to TMS.

Predicted Mass Spectrometry Data

Table 2.3: Predicted m/z Values for Major Fragments in ESI-MS

m/z (Predicted)Ion
214/216[M+H]⁺ (isotopic pattern for Cl)
198/200[M+H - O]⁺
184/186[M+H - NO]⁺
168/170[M+H - NO₂]⁺
154[M+H - Cl]⁺

High-resolution mass spectrometry (HRMS) would be performed on an electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer. A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be infused directly into the ion source. The data would be acquired in positive ion mode. The predicted m/z values are for the protonated molecule [M+H]⁺ and its major fragments, showing the expected isotopic pattern for a chlorine-containing compound.

Predicted Infrared (IR) Spectroscopy Data

Table 2.4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)VibrationIntensity
3200 - 3000N-H stretchMedium, broad
1780 - 1760C=O stretch (lactone)Strong
1610 - 1590C=C stretch (aromatic)Medium
1540 - 1520N-O asymmetric stretchStrong
1350 - 1330N-O symmetric stretchStrong
1250 - 1200C-O-C stretchStrong
850 - 800C-Cl stretchMedium

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be obtained using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted UV-Vis Spectroscopy Data

Table 2.5: Predicted UV-Vis Absorption Maxima

Wavelength (λmax, nm)Solvent
280 - 290Methanol
320 - 340Methanol

The UV-Vis spectrum would be obtained using a dual-beam UV-Vis spectrophotometer. A dilute solution of the compound would be prepared in a UV-grade solvent such as methanol. The absorbance would be measured over a wavelength range of 200-800 nm, using the pure solvent as a reference.

Experimental and Analytical Workflow

The following diagram illustrates a standard workflow for the synthesis and comprehensive spectroscopic characterization of a novel or reference compound such as this compound. This workflow ensures the unambiguous identification and purity assessment of the synthesized material.

G Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction start->reaction 1. Synthesis workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification 2. Isolation pure_compound Isolated Pure Compound purification->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr 3. Structural Analysis ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir uv_vis UV-Vis Spectroscopy pure_compound->uv_vis data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis uv_vis->data_analysis end end data_analysis->end Final Report

Caption: Synthesis and Spectroscopic Analysis Workflow.

Signaling Pathways and Biological Activity

This compound is primarily documented as a synthetic intermediate. As such, there is no available information in the searched literature regarding its direct interaction with specific signaling pathways or its biological activity. Its significance lies in its role as a precursor in the synthesis of pharmacologically active molecules.

Conclusion

Solubility Profile of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to support researchers and scientists in drug development and chemical synthesis by providing a foundational understanding and practical methodologies for solubility assessment.

Introduction

This compound (CAS No. 811810-67-0) is a benzoxazolone derivative with the molecular formula C₇H₃ClN₂O₄. It serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. The solubility of this intermediate in organic solvents is a critical parameter for its synthesis, purification, and formulation development. Understanding its solubility behavior is essential for optimizing reaction conditions, developing efficient purification strategies, and preparing solutions for further chemical transformations.

Physicochemical Properties

PropertyValue
CAS Number 811810-67-0
Molecular Formula C₇H₃ClN₂O₄
Molecular Weight 214.56 g/mol
Appearance Off-White Solid

Solubility Data

Direct quantitative solubility data for this compound is not extensively reported in the available literature. However, based on information for the compound and structurally related benzoxazolone derivatives, a qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityRemarks
EthanolSolubleMentioned as a suitable solvent.
MethanolSolubleMentioned as a suitable solvent.
DichloromethaneLikely SolubleStructurally similar compounds show solubility.
WaterInsolubleA related compound is described as insoluble in water.

Note: "Soluble" indicates that the compound is expected to dissolve to a practically useful extent, while "Insoluble" suggests very poor solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the widely used shake-flask technique followed by quantitative analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh excess solid prep_solvent Add known volume of solvent prep_solid->prep_solvent Combine in a sealed vial equilibration Equilibrate at constant temperature (e.g., 24-48h with agitation) prep_solvent->equilibration separation Separate solid and liquid phases (Centrifugation/Filtration) equilibration->separation analysis_prep Prepare dilutions of the supernatant separation->analysis_prep analysis_quant Quantify concentration (e.g., HPLC, UV-Vis) analysis_prep->analysis_quant calculation Calculate solubility (e.g., in g/L or mol/L) analysis_quant->calculation

Caption: Workflow for determining the solubility of a solid compound in a solvent.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a sealed vial.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation:

    • After equilibration, remove the vial and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantitative Analysis (using HPLC as an example):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

    • Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original (undiluted) supernatant by multiplying by the dilution factor. This concentration represents the solubility of the compound in the selected solvent at the specified temperature.

Logical Relationships in Solubility Assessment

The following diagram illustrates the logical flow and key considerations in assessing the solubility of a compound like this compound.

G Logical Flow for Solubility Assessment compound Compound: This compound solvents Select Organic Solvents (e.g., Alcohols, Chlorinated Solvents, Ethers, etc.) compound->solvents protocol Define Experimental Protocol (Shake-Flask Method) solvents->protocol analysis Choose Analytical Technique (HPLC, UV-Vis, Gravimetric) protocol->analysis data_acq Acquire Solubility Data at Defined Temperature analysis->data_acq data_pres Present Data (Table, Graph) data_acq->data_pres

Caption: Key decision points in a solubility assessment study.

Conclusion

physical and chemical characteristics of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound is an organic compound belonging to the benzoxazolone class. It is characterized by a fused benzene and oxazolone ring system with chloro and nitro substituents.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃ClN₂O₄[1][2]
Molecular Weight 214.56 g/mol [1][2]
CAS Number 811810-67-0[1][2]
Appearance Off-white solidGuidechem
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in Ethanol and MethanolChemicalBook
Density (Predicted) 1.704 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 6.98 ± 0.70ChemicalBook

Spectral Data

Table 2: Expected Spectral Characteristics

TechniqueExpected Features
¹H NMR Aromatic protons in the deshielded region, with splitting patterns determined by the substitution on the benzene ring. A broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (some shifted downfield due to the electron-withdrawing nitro group), and carbons of the oxazolone ring.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching of the cyclic carbamate, aromatic C-H stretching, and C-NO₂ stretching.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the benzoxazolone structure.

Synthesis

This compound is a key intermediate in the synthesis of the antipsychotic drug Bifeprunox.[1] While a specific detailed protocol for its synthesis is not widely published, a general and plausible synthetic route can be inferred from the synthesis of related benzoxazolone compounds. A likely precursor for this synthesis is 2-amino-4-chloro-6-nitrophenol, which can be cyclized using a carbonylating agent.

General Experimental Protocol for Benzoxazolone Synthesis

A common method for the synthesis of benzoxazol-2-ones involves the reaction of a 2-aminophenol derivative with a carbonylating agent such as urea, phosgene, or a phosgene equivalent.[3] The following protocol is a general representation of this transformation.

Materials:

  • 2-amino-4-chloro-6-nitrophenol

  • Urea

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-amino-4-chloro-6-nitrophenol in dimethylformamide.

  • Add an equimolar amount of urea to the solution.

  • Heat the reaction mixture under reflux until the evolution of ammonia gas ceases.

  • Cool the reaction mixture and pour it into ice-cold water with constant stirring.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

SynthesisWorkflow Reactants 2-amino-4-chloro-6-nitrophenol + Urea in DMF Reaction Reflux Reactants->Reaction Workup Precipitation in Water Reaction->Workup Purification Recrystallization Workup->Purification Product 5-Chloro-7-nitro-2,3-dihydro- 1,3-benzoxazol-2-one Purification->Product

A plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, the benzoxazolone scaffold is present in many biologically active molecules.[5] Derivatives of this class have demonstrated a wide range of pharmacological activities.

Known Biological Activities of Benzoxazolone Derivatives
  • Anti-inflammatory: Certain benzoxazolone derivatives exhibit potent anti-inflammatory properties.[6]

  • Antibacterial and Antifungal: The benzoxazolone ring system is found in natural products that act as defense compounds against bacteria and fungi.[3][4] Synthetic derivatives have also shown significant antimicrobial activity.[3][4]

  • Anticancer and Neuroprotective: The benzoxazolone nucleus is a scaffold used in the design of pharmaceuticals with anticancer and neuroprotective properties.[5]

Implicated Signaling Pathways

Specific signaling pathways for this compound have not been elucidated. However, studies on other benzoxazolone derivatives have identified their involvement in key inflammatory pathways. For instance, some 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the p38/ERK-NF-κB/iNOS signaling pathway.[6] This pathway is a critical regulator of the inflammatory response.

SignalingPathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK p38/ERK (MAPK Pathway) TLR4->MAPK Activates NFkB NF-κB MAPK->NFkB Activates iNOS iNOS NFkB->iNOS Induces Inflammation Inflammatory Response (NO, IL-1β, IL-6) iNOS->Inflammation Leads to Benzoxazolone Benzoxazolone Derivatives Benzoxazolone->MAPK Inhibits Benzoxazolone->NFkB Inhibits

Anti-inflammatory mechanism of some benzoxazolone derivatives via the MAPK/NF-κB pathway.

Applications in Drug Development

The primary documented application of this compound is its role as a crucial building block in the multi-step synthesis of Bifeprunox.[1] Bifeprunox is an atypical antipsychotic agent that has been investigated for the treatment of schizophrenia. Its mechanism of action involves partial agonism at dopamine D2 receptors and agonism at serotonin 5-HT1A receptors. The synthesis of such complex molecules relies on the availability of well-characterized and high-purity intermediates like this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory setting, using personal protective equipment such as gloves, safety glasses, and a lab coat.

This guide provides a summary of the available information on this compound. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

References

Potential Applications of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the potential applications of these derivatives, summarizing key quantitative data, detailing experimental protocols for their synthesis and evaluation, and illustrating relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new pharmaceuticals based on the benzoxazolone framework.

Core Compound and Derivatives

This compound is a heterocyclic compound featuring a benzene ring fused to an oxazolone ring, with chloro and nitro substitutions at positions 5 and 7, respectively. These electron-withdrawing groups are crucial for the compound's reactivity and biological activity. Various derivatives can be synthesized by modifying the core structure, often at the nitrogen atom of the oxazolone ring, to enhance potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Applications

Antimicrobial Activity

Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have shown significant promise as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The introduction of various substituents has been shown to modulate the antimicrobial spectrum and potency.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives [1][2]

Compound IDSubstituentTarget OrganismMIC (μg/mL)
P4Ap-aminobenzoic acid derivativeStaphylococcus aureusGood activity (comparable to Ampicillin)
P4BSulphanilamide derivativeStaphylococcus aureusGood activity (comparable to Ampicillin)
P4Ap-aminobenzoic acid derivativeEscherichia coliGood activity (comparable to Cephalexin)
P4BSulphanilamide derivativeEscherichia coliGood activity (comparable to Cephalexin)
P6ATriazole derivativeStaphylococcus aureusGood activity
P6ATriazole derivativeEscherichia coliGood activity
P2B2,4-dichlorobenzyl derivativeCandida albicansGood activity (comparable to Miconazole)
Anticancer Activity

Several derivatives of the benzoxazolone core have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Table 2: Anticancer Activity (IC50) of Benzoxazolone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
4-sulfonyloxy/alkoxy benzoxazoloneRAW 264.7 (macrophage)8.61 - 20.07[3]
Pyrrole‐tethered bisbenzoxazoleMCF-7 (breast cancer)0.95 - 1.89[4]
Benzoxazole-pyrazole hybridA549 (lung cancer), MCF-70.12 - 0.19[4]
Benzoxazole‐quinoxaline hybridMCF-7, MDA‐MB‐231 (breast cancer)0.50 - 0.53[4]
2-aryl benzoxazoleA549, MCF‐7, C6, HT‐294.29[4]
Anti-inflammatory Activity

Certain benzoxazolone derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action has been linked to the inhibition of pro-inflammatory mediators. For instance, a 4-sulfonyloxy-benzoxazolone derivative has been shown to inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[3]. This effect is mediated through the downregulation of the MAPK-NF-κB/iNOS signaling pathway[3].

Enzyme Inhibition

The benzoxazolone scaffold has been identified as a promising framework for the design of enzyme inhibitors. For example, derivatives have been developed as inhibitors of Glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells and associated with drug resistance[5]. 7-Nitro-2,1,3-benzoxadiazole derivatives, which share structural similarities, have been shown to act as suicide inhibitors of GSTs[5].

Neuroprotective Effects

Benzoxazolone and its derivatives have been investigated for their potential neuroprotective and anticonvulsant activities[6][7]. Some derivatives have shown high affinity for sigma-1 receptors, which are implicated in neuronal transmission and protection[6].

Experimental Protocols

Proposed Synthesis of this compound

Starting Materials: 2-Amino-4-chloro-6-nitrophenol and Urea or a phosgene equivalent.

General Procedure (Hypothetical):

  • Reaction Setup: A solution of 2-amino-4-chloro-6-nitrophenol in a suitable high-boiling solvent (e.g., dimethylformamide) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Carbonylating Agent: An equimolar amount of urea is added to the solution.

  • Reaction: The mixture is heated to reflux (e.g., 150-160 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

General Protocol for Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives[1][8]

This protocol describes the synthesis of the parent 5-chloro-1,3-benzoxazol-2(3H)-one, which can then be further functionalized.

  • Dissolution: 2-amino-4-chlorophenol (0.05 mol) is dissolved in 10 mL of Dimethylformamide (DMF).

  • Addition of Urea: Urea (0.05 mol) is added to the mixture.

  • Reflux: The mixture is refluxed at 60°C for 3 hours until the liberation of ammonia gas ceases.

  • Precipitation: The reaction mixture is poured into ice-cold water with constant stirring.

  • Isolation and Purification: The precipitate is collected by filtration and recrystallized from rectified ethanol.

Antimicrobial Activity Assay (Microdilution Method)[1][8]
  • Preparation of Inoculum: A small amount of the microbial culture is transferred to sterile normal saline (0.9% NaCl) to create a standardized inoculum.

  • Preparation of Test Solutions: The synthesized compounds and standard antimicrobial agents are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a microtiter plate containing growth medium to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

As mentioned, certain benzoxazolone derivatives exert their anti-inflammatory effects by modulating the MAPK-NF-κB/iNOS signaling pathway. Upon stimulation with LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38, JNK). This leads to the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), leading to the production of NO. The benzoxazolone derivative inhibits the phosphorylation of p38 and ERK, thereby preventing the activation of NF-κB and subsequent iNOS expression.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (p38, ERK) TLR4->MAPK Activates NF_kB NF-κB MAPK->NF_kB Activates iNOS iNOS Expression NF_kB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Benzoxazolone Benzoxazolone Derivative Benzoxazolone->MAPK Inhibits

Caption: MAPK-NF-κB/iNOS Signaling Pathway Inhibition.

Proposed Anticancer Mechanism Workflow

The anticancer activity of these derivatives can be multifaceted. A proposed workflow for their evaluation and mechanism of action study is depicted below. This involves initial screening for cytotoxicity, followed by investigations into the induction of apoptosis, a common mechanism for anticancer drugs.

G Synthesis Synthesis of Derivatives Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Active_Compounds Identification of Active Compounds Screening->Active_Compounds Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Active_Compounds->Apoptosis_Assay Caspase_Activity Caspase Activation (e.g., Caspase-3/7, 8, 9) Apoptosis_Assay->Caspase_Activity Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for Bcl-2, Bax) Caspase_Activity->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Caption: Anticancer Drug Discovery Workflow.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with diverse pharmacological activities. The available data strongly supports their potential as leads for the development of new antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation therapeutic agents based on this versatile scaffold. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds.

References

Methodological & Application

Synthesis of Bifeprunox from 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the atypical antipsychotic agent Bifeprunox, starting from 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one. The described synthetic pathway involves a three-step process: reduction of the nitro group, N-alkylation with a bifunctional linker, and subsequent coupling with 1-(2-methoxyphenyl)piperazine. Additionally, the underlying signaling pathways of Bifeprunox's mechanism of action are illustrated.

Synthetic Scheme Overview

The synthesis of Bifeprunox from this compound is a multi-step process. The foundational steps include the reduction of the nitro group to form an amine, followed by a two-step N-alkylation to introduce the piperazine moiety.

Experimental Protocols

Step 1: Synthesis of 7-Amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (Intermediate 1)

This protocol details the reduction of the nitro group of the starting material to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
This compound214.5610.046.6
Iron powder55.84513.0232.8
Glacial Acetic Acid60.05100 mL-
Ethanol46.07200 mL-
Ethyl Acetate88.11As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 500 mL round-bottom flask, add this compound (10.0 g, 46.6 mmol), ethanol (200 mL), and glacial acetic acid (100 mL).

  • Stir the mixture to obtain a suspension.

  • To the stirred suspension, add iron powder (13.0 g, 232.8 mmol) portion-wise over 30 minutes. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol and acetic acid.

  • To the residue, add ethyl acetate (200 mL) and saturated sodium bicarbonate solution (150 mL) to neutralize the remaining acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain 7-Amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one.

Expected Yield: 80-90%

Step 2: Synthesis of 7-((4-Bromobutyl)amino)-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (Intermediate 2)

This step involves the N-alkylation of the amino group of Intermediate 1 with 1,4-dibromobutane.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
7-Amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one184.585.027.1
1,4-Dibromobutane215.9017.581.3
Potassium Carbonate138.217.554.3
Acetonitrile41.05150 mL-
Ethyl Acetate88.11As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask, suspend 7-Amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (5.0 g, 27.1 mmol) and potassium carbonate (7.5 g, 54.3 mmol) in acetonitrile (150 mL).

  • Add 1,4-dibromobutane (17.5 g, 81.3 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-((4-Bromobutyl)amino)-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one.

Expected Yield: 50-60%

Step 3: Synthesis of Bifeprunox

The final step is the coupling of Intermediate 2 with 1-(2-methoxyphenyl)piperazine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
7-((4-Bromobutyl)amino)-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one320.613.09.36
1-(2-Methoxyphenyl)piperazine192.262.1611.23
Potassium Carbonate138.212.5918.72
Potassium Iodide (catalytic)166.000.160.94
Acetonitrile41.05100 mL-
Ethyl Acetate88.11As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 7-((4-Bromobutyl)amino)-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (3.0 g, 9.36 mmol), 1-(2-methoxyphenyl)piperazine (2.16 g, 11.23 mmol), potassium carbonate (2.59 g, 18.72 mmol), and a catalytic amount of potassium iodide (0.16 g, 0.94 mmol) in acetonitrile (100 mL).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Bifeprunox.

Expected Yield: 60-70%

Quantitative Data Summary

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Starting Mass (g)Product Mass (g)Yield (%)
17-Amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-oneThis compound184.5810.07.4 - 8.380 - 90
27-((4-Bromobutyl)amino)-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one7-Amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one320.615.04.3 - 5.250 - 60
3Bifeprunox7-((4-Bromobutyl)amino)-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one431.933.02.4 - 2.860 - 70

Bifeprunox Signaling Pathways

Bifeprunox exhibits its antipsychotic effects through a dual mechanism of action, acting as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.

Bifeprunox_Synthesis_Workflow Start 5-Chloro-7-nitro-2,3-dihydro- 1,3-benzoxazol-2-one Intermediate1 7-Amino-5-chloro-2,3-dihydro- 1,3-benzoxazol-2-one Start->Intermediate1 Fe, AcOH, EtOH (Nitro Reduction) Intermediate2 7-((4-Bromobutyl)amino)-5-chloro- 2,3-dihydro-1,3-benzoxazol-2-one Intermediate1->Intermediate2 1,4-Dibromobutane, K2CO3 (N-Alkylation) FinalProduct Bifeprunox Intermediate2->FinalProduct 1-(2-Methoxyphenyl)piperazine, K2CO3 (N-Alkylation) D2_Partial_Agonist_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Bifeprunox_pre Bifeprunox D2_autoreceptor D2 Autoreceptor (Gi-coupled) Bifeprunox_pre->D2_autoreceptor Agonist action AC_pre Adenylyl Cyclase D2_autoreceptor->AC_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Reduces PKA_pre PKA cAMP_pre->PKA_pre Reduces activation DA_synthesis Dopamine Synthesis and Release PKA_pre->DA_synthesis Decreases Bifeprunox_post Bifeprunox D2_receptor Postsynaptic D2 Receptor (Gi-coupled) Bifeprunox_post->D2_receptor Partial Agonist Dopamine Dopamine Dopamine->D2_receptor Full Agonist (competes with Bifeprunox) AC_post Adenylyl Cyclase D2_receptor->AC_post Inhibits cAMP_post cAMP AC_post->cAMP_post Reduces PKA_post PKA cAMP_post->PKA_post Reduces activation Cellular_Response Reduced Postsynaptic Signaling PKA_post->Cellular_Response HT1A_Agonist_Pathway cluster_neuron Postsynaptic Neuron Bifeprunox Bifeprunox HT1A_receptor 5-HT1A Receptor (Gi-coupled) Bifeprunox->HT1A_receptor Agonist AC Adenylyl Cyclase HT1A_receptor->AC Inhibits GIRK GIRK Channel HT1A_receptor->GIRK Activates cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Reduces activation K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) K_efflux->Hyperpolarization

Application Notes for 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Compound Name: 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one Synonyms: 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one, 5-Chloro-7-nitrobenzoxazol-2(3H)-one[1][2] CAS Number: 811810-67-0[2][3][4] Molecular Formula: C₇H₃ClN₂O₄[2][3][4] Molecular Weight: 214.56 g/mol [2][3][4] Appearance: Off-white solid[2]

This compound is a benzoxazolone derivative that serves as a crucial building block in medicinal and organic chemistry.[3] Its primary documented application is as a key intermediate in the synthesis of the investigational antipsychotic agent, Bifeprunox.[2][3] The benzoxazolone core is recognized as a "privileged scaffold" in drug discovery, and its derivatives have shown a wide array of biological activities.[3] These activities include anti-inflammatory, antibacterial, antifungal, and antitumor properties, making the core structure a versatile template for developing novel therapeutic agents.[3][5]

Potential Therapeutic Applications & Mechanism of Action

The biological activities associated with the benzoxazolone scaffold suggest several avenues for investigation for this compound and its analogues:

  • Antimicrobial Activity: Benzoxazolinones are naturally occurring defense compounds in plants against bacteria and fungi.[5][6] Derivatives of the related 5-chloro-1,3-benzoxazol-2(3H)-one have demonstrated both antibacterial and antifungal activity.[5][6]

  • Anti-inflammatory Activity: Derivatives of this chemical family have been screened for potent anti-inflammatory properties, with some showing significant inhibition of Tumor Necrosis Factor-alpha (TNF-α).[3]

  • Antitumor Activity: Similar compounds, particularly 7-nitro-2,1,3-benzoxadiazole derivatives, have been shown to induce apoptosis in human tumor cell lines.[3][7] A key mechanism identified is the inhibition of Glutathione S-transferases (GSTs), enzymes crucial for cellular detoxification and often overexpressed in cancer cells, leading to drug resistance.[3][7]

Data Presentation

While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize representative data for closely related benzoxazolone derivatives to illustrate their potential efficacy.

Table 1: Antimicrobial Activity of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives

Compound ID Test Organism MIC (µg/mL) Reference Antibiotic MIC (µg/mL)
P4A Staphylococcus aureus 125 Ampicillin 62.5
P4B Escherichia coli 125 Ampicillin 62.5
P2B Candida albicans 250 Miconazole 125

| P6A | Staphylococcus aureus | 125 | Cephalexin | 62.5 |

Data is illustrative and derived from studies on derivatives of the core scaffold.[5][6]

Table 2: Cytotoxic Activity of Substituted Thiourea Derivatives (Illustrative for Antitumor Potential)

Compound ID Cell Line (Colon Cancer) IC₅₀ (µM) Reference Drug IC₅₀ (µM)
Compound 2 SW480 7.3 - 9.0 Cisplatin >10
Compound 5 SW480 7.3 - 9.0 Cisplatin >10

| Compound 8 | SW480 | 7.3 - 9.0 | Cisplatin | >10 |

This data is for structurally distinct compounds but illustrates the potential for cytotoxicity in derivatives of heterocyclic scaffolds against cancer cell lines.[8]

Experimental Protocols

The following are detailed protocols for assays relevant to the potential biological activities of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Antibacterial

This protocol is based on the broth microdilution method to assess antibacterial activity.

1. Materials:

  • This compound (Test Compound)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard[9]

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)[9]

  • Reference antibiotic (e.g., Ciprofloxacin, Vancomycin)

2. Preparation of Bacterial Inoculum:

  • From a fresh culture (18-24 hours), suspend several bacterial colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

3. Assay Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.[9]

  • Include a positive control (broth with bacteria, no compound) and a negative/sterility control (broth only).

  • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.[9]

  • Seal the plate and incubate at 35°C for 18-24 hours.

4. Data Analysis:

  • The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Serial Dilution of Test Compound B->C D Incubate at 35°C for 18-24h C->D E Read Plates for Visible Growth D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

1. Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Test Compound

  • Microplate reader (absorbance at 570 nm)

2. Assay Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[2]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[2]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

3. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Glutathione S-Transferase (GST) Inhibition Assay

This protocol measures the inhibition of GST activity by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

1. Materials:

  • Purified human GST enzyme

  • Test Compound

  • Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5)[12]

  • Reduced Glutathione (GSH) solution

  • 1-Chloro-2,4-dinitrobenzene (CDNB) solution

  • 96-well UV-transparent plate

  • Spectrophotometer capable of kinetic readings at 340 nm

2. Assay Procedure:

  • Prepare working solutions of GSH and CDNB in the assay buffer.

  • In a 96-well plate, add the assay buffer, GST enzyme, and the test inhibitor at various concentrations.

  • Pre-incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the GSH and CDNB substrates to each well.

  • Immediately measure the increase in absorbance at 340 nm in kinetic mode for 5-10 minutes at 25°C or 37°C.[12][13]

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve, ΔOD₃₄₀nm/min).

  • Determine the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Calculate the IC₅₀ value from the dose-response curve.

GST_Signaling_Pathway cluster_reaction GST-Catalyzed Detoxification cluster_inhibition Inhibition Mechanism GST GST Enzyme Conjugate GS-Substrate Conjugate (Excreted) GST->Conjugate Catalyzes Conjugation Substrate Electrophilic Substrate (e.g., CDNB) Substrate->GST GSH Glutathione (GSH) GSH->GST Inhibitor 5-Chloro-7-nitro-2,3- dihydro-1,3-benzoxazol-2-one Inhibitor->GST Inhibits

Caption: Inhibition of the GST detoxification pathway.

References

Application Notes and Protocols for 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of the investigational antipsychotic agent, Bifeprunox.[1] Its structure, featuring an electron-deficient aromatic ring substituted with both a chloro and a nitro group, imparts unique reactivity, making it a valuable scaffold for the development of novel therapeutic agents. The benzoxazolone core is a privileged structure in drug discovery, known to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[2][3]

This document provides detailed application notes on the reaction mechanisms of this compound in synthesis, experimental protocols for its preparation and key reactions, and an overview of its relevance in drug development, particularly through the lens of Bifeprunox's mechanism of action.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₃ClN₂O₄
Molecular Weight 214.56 g/mol [4]
CAS Number 811810-67-0[5]
Appearance Off-white solid[1]

Synthesis of this compound

A representative protocol for the cyclization step to form a similar benzoxazolone is presented below. The initial steps of chlorination and nitration of 2-aminophenol would follow standard electrophilic aromatic substitution principles.

Proposed Synthetic Pathway

G cluster_0 Overall Synthesis A 2-Aminophenol B 2-Amino-4-chlorophenol A->B Chlorination C 2-Amino-4-chloro-6-nitrophenol B->C Nitration D This compound C->D Cyclization

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Cyclization to form a Benzoxazolone Core (Representative)

This protocol describes the synthesis of the related 5-chloro-1,3-benzoxazol-2(3H)-one and can be adapted for the 7-nitro analogue.[2]

Materials:

  • 2-Amino-4-chlorophenol

  • Urea

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Rectified ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-chlorophenol (7.15 g, 0.05 mol) in 10 mL of Dimethylformamide.[2]

  • Add urea (3.0 g, 0.05 mol) to the mixture.[2]

  • Reflux the mixture for 3 hours at 60°C. The reaction is complete when the liberation of ammonia gas ceases.[2]

  • Pour the reaction mixture into ice-cold water with constant stirring.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from rectified ethanol to obtain the purified 5-chloro-1,3-benzoxazol-2(3H)-one.[2]

Key Reaction Mechanisms and Protocols

The reactivity of this compound is primarily governed by the nucleophilic substitution at the nitrogen atom of the benzoxazolone ring and the reduction of the nitro group.

N-Alkylation

The nitrogen atom of the benzoxazolone ring can act as a nucleophile, readily undergoing alkylation with various electrophiles. This reaction is fundamental for its use as a building block in more complex molecules, such as Bifeprunox.

Reaction Scheme:

G A This compound C N-deprotonated intermediate A->C + B Base B->C E N-Alkylated Product C->E + D Alkyl Halide (R-X) D->E

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation (General Procedure)

  • Dissolve this compound in a suitable aprotic solvent (e.g., DMF, Acetonitrile).

  • Add a suitable base (e.g., K₂CO₃, NaH) to deprotonate the nitrogen atom.

  • Add the desired alkylating agent (e.g., an alkyl halide) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group at the 7-position can be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization reactions. Various reducing agents can be employed for this transformation.

Reaction Scheme:

G A This compound C 7-Amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one A->C + B Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) B->C

Caption: Reduction of the nitro group of this compound.

Experimental Protocol: Nitro Group Reduction (General Procedure)

  • Suspend this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent. Common choices include:

    • Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

    • Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • If using a metal/acid system, neutralize the reaction mixture with a base (e.g., NaHCO₃ solution).

  • Filter off any solid residues and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as needed.

Application in Drug Development: Intermediate for Bifeprunox

This compound is a key precursor in the synthesis of Bifeprunox, an investigational antipsychotic agent.[1] Bifeprunox exhibits a unique pharmacological profile as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors.[6][7] This dual mechanism of action was hypothesized to provide therapeutic benefits for both the positive and negative symptoms of schizophrenia with a reduced risk of side effects compared to traditional antipsychotics.[7][8]

Signaling Pathways of Bifeprunox

The therapeutic effects of Bifeprunox are believed to be mediated through its modulation of key signaling pathways downstream of the dopamine D2 and serotonin 5-HT1A receptors.

Dopamine D2 Receptor Signaling:

As a partial agonist, Bifeprunox can act as a dopamine system stabilizer.[9] In brain regions with excessive dopamine (implicated in positive symptoms of schizophrenia), it acts as an antagonist. In regions with low dopamine levels (associated with negative symptoms), it exhibits agonist activity. One of the key downstream signaling cascades affected is the Akt/GSK3β pathway.[10][11][12][13][14]

G cluster_0 Dopamine D2 Receptor Signaling Bifeprunox Bifeprunox D2R Dopamine D2 Receptor Bifeprunox->D2R Partial Agonist Akt Akt D2R->Akt Modulates GSK3b GSK3β Akt->GSK3b Inhibits (via phosphorylation) Downstream Modulation of Cellular Processes GSK3b->Downstream

Caption: Simplified signaling pathway of Bifeprunox at the Dopamine D2 receptor.

Serotonin 5-HT1A Receptor Signaling:

Bifeprunox also acts as a partial agonist at serotonin 5-HT1A receptors.[6][15] Activation of these receptors is coupled to inhibitory G-proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase.[16][17][18][19] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events. This pathway is thought to contribute to the antipsychotic and anxiolytic effects of the drug.

G cluster_1 Serotonin 5-HT1A Receptor Signaling Bifeprunox Bifeprunox HT1AR 5-HT1A Receptor Bifeprunox->HT1AR Partial Agonist Gi_o Gi/o Protein HT1AR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Response Cellular Response PKA->Response

Caption: Simplified signaling pathway of Bifeprunox at the Serotonin 5-HT1A receptor.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. Its strategic importance is highlighted by its role in the synthesis of Bifeprunox. The methodologies and reaction mechanisms outlined in this document provide a framework for researchers to utilize this compound in the design and synthesis of novel bioactive molecules targeting a range of therapeutic areas. Further exploration of its reactivity and the biological activities of its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

Application Notes and Protocols for the Characterization of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its chemical structure, featuring a benzoxazolone core substituted with a chloro and a nitro group, makes it a valuable intermediate in the synthesis of various biologically active molecules.[1] Accurate and thorough analytical characterization is crucial to ensure the identity, purity, and stability of this compound for research and development purposes.

These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific experimental data for this exact compound is not extensively available in public literature, the following protocols are based on established methods for structurally related benzoxazolone derivatives and nitroaromatic compounds.[2][3][4][5][6][7]

Compound Information:

PropertyValue
IUPAC Name This compound
Synonyms 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one, 5-Chloro-7-nitrobenzoxazol-2(3H)-one
CAS Number 811810-67-0[1][8][9]
Molecular Formula C₇H₃ClN₂O₄[1][8][9]
Molecular Weight 214.56 g/mol [1][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of the compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for benzoxazolone derivatives) in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer according to the manufacturer's instructions.

    • Set the acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

    • Set the acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, relaxation delay, proton decoupling).

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts (δ) in ppm relative to the residual solvent peak or an internal standard (e.g., TMS). Assign the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Expected ¹H and ¹³C NMR Spectral Data (Hypothetical)

The following tables summarize the predicted chemical shifts for this compound. These are estimated values based on the analysis of similar structures and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~11.5 - 12.5br s1HN-H
~8.0 - 8.2d1HAromatic H
~7.8 - 8.0d1HAromatic H

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~154C=O
~145C-NO₂
~142C-O
~130C-Cl
~125Aromatic C-H
~115Aromatic C-H
~110Aromatic C-N

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C process Fourier Transform & Phasing acquire_C->process analyze Peak Integration & Chemical Shift Assignment process->analyze

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight and obtain fragmentation patterns for structural elucidation.

Materials:

  • This compound sample

  • Methanol or acetonitrile (HPLC grade)

  • Formic acid (optional, for enhancing ionization)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation in positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).

    • Set the mass analyzer parameters to scan a relevant m/z range (e.g., 50-500).

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Analyze the isotopic pattern, which should show a characteristic M+2 peak for the chlorine atom.

    • If fragmentation is induced (MS/MS), analyze the fragment ions to propose a fragmentation pathway.

Expected Mass Spectrometry Data

Table 3: Predicted ESI-MS Data

Ion ModeExpected m/zIon
Positive214.98[M+H]⁺
Negative212.97[M-H]⁻

Expected Fragmentation: Common fragmentation pathways for benzoxazolones may involve the loss of CO, NO₂, and cleavage of the oxazolone ring.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution (e.g., in Methanol) setup Instrument Calibration & Parameter Setup dissolve->setup infuse Infuse Sample into ESI Source setup->infuse acquire Acquire Mass Spectrum infuse->acquire identify_ion Identify Molecular Ion acquire->identify_ion analyze_fragments Analyze Isotopic Pattern & Fragmentation identify_ion->analyze_fragments

Caption: Workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method is generally suitable for benzoxazolone derivatives.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of the compound and develop a quantitative method.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantification is required.

  • HPLC System Setup:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of water and acetonitrile. A typical starting point could be a gradient of 30-90% acetonitrile over 20 minutes. A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or 320 nm for nitroaromatics).

  • Data Acquisition: Inject the sample and standards and record the chromatograms.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

    • For quantification, construct a calibration curve by plotting the peak area versus the concentration of the standards.

Expected HPLC Data (Hypothetical)

Table 4: Typical HPLC Parameters and Expected Results

ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseGradient: Acetonitrile/Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention Time 5 - 15 minutes (highly dependent on exact conditions)
Expected Purity >95% (for a purified sample)

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis prep_sample Prepare Sample Solution setup HPLC System Setup prep_sample->setup prep_mobile Prepare Mobile Phase inject Inject Sample setup->inject separate Elute through Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate analyze Determine Retention Time & Calculate Purity/Concentration integrate->analyze

Caption: Workflow for HPLC analysis.

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise bond lengths, bond angles, and solid-state conformation of the molecule.

Materials:

  • High-purity, single crystals of this compound

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth: Grow suitable single crystals of the compound. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened.

  • Crystal Mounting: Select a well-formed, single crystal and mount it on the goniometer head of the diffractometer.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

Note: As of the last update, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD).

Summary

The analytical techniques and protocols described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of NMR, MS, and HPLC is essential for confirming the identity and purity of the compound, which is a critical step in its application in drug discovery and development. While specific experimental data for this compound remains to be published, the provided protocols, based on established methodologies for similar compounds, offer a robust starting point for its analysis.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed two-step protocol for the laboratory-scale synthesis of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one, an intermediate used in the synthesis of antipsychotic compounds. The synthesis commences with the formation of 5-chloro-1,3-benzoxazol-2(3H)-one from 2-amino-4-chlorophenol and urea. The subsequent step involves the nitration of the benzoxazolone intermediate to yield the final product. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual workflow diagram.

Synthesis Overview

The synthesis of this compound is achieved in two main steps:

  • Step 1: Synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one

  • Step 2: Nitration of 5-chloro-1,3-benzoxazol-2(3H)-one

Below is a visual representation of the overall experimental workflow.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one cluster_step2 Step 2: Nitration A Dissolve 2-amino-4-chlorophenol in Dimethylformamide (DMF) B Add Urea to the solution A->B C Reflux the mixture at 60°C for 3 hours B->C D Pour the mixture into ice-cold water C->D E Collect the precipitate by filtration D->E F Recrystallize the product from ethanol E->F G Obtain pure 5-chloro-1,3-benzoxazol-2(3H)-one F->G I Dissolve 5-chloro-1,3-benzoxazol-2(3H)-one in concentrated Sulfuric Acid at 0-5°C G->I Intermediate Product H Prepare a nitrating mixture (Nitric Acid in Sulfuric Acid) J Slowly add the nitrating mixture to the solution, maintaining the temperature at 0-5°C H->J I->J K Stir the reaction mixture at 0-5°C for 2-3 hours J->K L Pour the reaction mixture onto crushed ice K->L M Collect the precipitate by filtration L->M N Wash the solid with cold water M->N O Dry the final product, This compound N->O

Figure 1: Workflow for the synthesis of this compound.

Experimental Protocols

2.1. Step 1: Synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one

This protocol is adapted from the synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives.[1][2]

Materials:

  • 2-amino-4-chlorophenol

  • Urea

  • Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-chlorophenol (0.05 mol, 7.18 g) in 10 mL of Dimethylformamide.

  • To this solution, add urea (0.05 mol, 3.00 g).

  • Fit the flask with a reflux condenser and heat the mixture at 60°C for 3 hours with constant stirring. The reaction progress can be monitored by the cessation of ammonia gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water with constant stirring to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold deionized water.

  • Recrystallize the crude product from rectified ethanol to obtain pure 5-chloro-1,3-benzoxazol-2(3H)-one.

  • Dry the purified product in a desiccator.

2.2. Step 2: Nitration of 5-chloro-1,3-benzoxazol-2(3H)-one

Materials:

  • 5-chloro-1,3-benzoxazol-2(3H)-one (from Step 1)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 20 mL).

  • Cool the sulfuric acid to 0-5°C using an ice-salt bath.

  • Slowly add 5-chloro-1,3-benzoxazol-2(3H)-one (e.g., 0.01 mol, 1.70 g) in small portions to the cold sulfuric acid, ensuring the temperature remains between 0-5°C. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 0.011 mol, ~0.7 mL) to concentrated sulfuric acid (e.g., 5 mL) in a separate flask, pre-cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise from the dropping funnel to the solution of the benzoxazolone in sulfuric acid. Maintain the reaction temperature at 0-5°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring.

  • A precipitate of the crude this compound will form.

  • Allow the ice to melt, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the final product, which should be an off-white solid, in a vacuum desiccator.[5] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid if necessary.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 811810-67-0[6][7]
Molecular Formula C₇H₃ClN₂O₄[7][8]
Molecular Weight 214.56 g/mol [7][8]
Appearance Off-White Solid[5]
Melting Point Not explicitly found in searches.
Boiling Point Not explicitly found in searches.
Solubility Not explicitly found in searches.

Table 2: Spectroscopic Data for this compound

Data TypeObserved ValuesReference(s)
¹H NMR Not explicitly found in the search results.
¹³C NMR Not explicitly found in the search results.
IR Not explicitly found in the search results.
Mass Spec Not explicitly found in the search results.

Note: While the synthesis protocol is well-established for the precursor and inferred for the final nitration step, detailed, experimentally verified quantitative and spectroscopic data for the final product were not available in the performed searches. The data presented should be confirmed by analytical characterization of the synthesized compound.

References

Application Notes and Protocols: 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in the field of medicinal chemistry. Its benzoxazolone core is recognized as a "privileged scaffold," meaning it is capable of binding to a variety of biological targets, thus providing a foundation for the development of novel therapeutic agents. The presence of both a chloro and a nitro group on the aromatic ring creates an electron-deficient system, enhancing its reactivity for further synthetic modifications. This document outlines the applications of this compound in the synthesis of bioactive molecules and provides detailed protocols for its use.

The primary documented application of this building block is as a key intermediate in the synthesis of Bifeprunox, an investigational antipsychotic agent with a unique pharmacological profile.[1] Furthermore, the benzoxazolone scaffold is integral to compounds exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1] Derivatives have shown potential as TNF-α inhibitors, and their structural analogs have been explored for their antimicrobial effects.[1]

Key Applications in Medicinal Chemistry

Synthesis of Psychoactive Agents: The Case of Bifeprunox

This compound is a crucial precursor for the synthesis of 7-amino-5-chloro-2(3H)-benzoxazolone, a key intermediate for the atypical antipsychotic Bifeprunox. Bifeprunox acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, a mechanism believed to stabilize the dopamine system in the brain.[2][3][4][5][6] This dual action was aimed at treating both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[2][3][4]

Signaling Pathway of Bifeprunox (A Dopamine D2 and Serotonin 5-HT1A Partial Agonist)

Bifeprunox_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor Dopamine Dopamine D2_auto->Dopamine Inhibits Release 5HT1A_auto 5-HT1A Autoreceptor Serotonin Serotonin 5HT1A_auto->Serotonin Inhibits Release Bifeprunox Bifeprunox Bifeprunox->D2_auto Partial Agonist Bifeprunox->5HT1A_auto Partial Agonist D2_post D2 Receptor Bifeprunox->D2_post Partial Agonist 5HT1A_post 5-HT1A Receptor Bifeprunox->5HT1A_post Partial Agonist Dopamine->D2_auto Dopamine->D2_post Serotonin->5HT1A_auto Serotonin->5HT1A_post Adenylyl_Cyclase Adenylyl Cyclase D2_post->Adenylyl_Cyclase 5HT1A_post->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates Signaling_Cascade Downstream Signaling ERK->Signaling_Cascade Modulates

Caption: Bifeprunox acts as a partial agonist on both presynaptic and postsynaptic D2 and 5-HT1A receptors.

Development of Antimicrobial Agents

The benzoxazolone scaffold is naturally present in plants and contributes to their defense mechanisms against bacteria and fungi.[7][8] This has inspired the synthesis of benzoxazolone derivatives as potential antimicrobial agents. While specific data for this compound derivatives is limited in the public domain, studies on the closely related 5-chloro-1,3-benzoxazol-2(3H)-one have demonstrated significant antibacterial and antifungal activity.[7][8]

Quantitative Data: Antimicrobial Activity of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for various derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one against a panel of bacteria and fungi. This data is presented as a representative example of the potential antimicrobial activity of compounds derived from the 5-chloro-benzoxazolone scaffold.

Compound IDGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)
Bacillus subtilisStaphylococcus aureusEscherichia coli
P2A 312.5312.5625
P2B 312.5312.5625
P4A 78.1156.25156.25
P4B 78.1156.25156.25
P5A 312.5312.5625
P6A 156.25156.25312.5
Ampicillin 101010
Cephalexin 101010
Miconazole ---

Data is adapted from a study on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives and is intended to be representative.[7]

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-5-chloro-3H-benzooxazol-2-one (Key Intermediate for Bifeprunox)

This protocol describes the reduction of the nitro group of this compound to yield the corresponding amine, a critical step in the synthesis of many bioactive derivatives.

Workflow for the Reduction of this compound

reduction_workflow start 5-Chloro-7-nitro-2,3-dihydro- 1,3-benzoxazol-2-one dissolution Dissolve in appropriate solvent (e.g., Ethanol, Ethyl Acetate) start->dissolution catalyst Add Catalyst (e.g., Pd/C, PtO2) dissolution->catalyst hydrogenation Hydrogenate under H2 atmosphere (balloon or Parr shaker) catalyst->hydrogenation monitoring Monitor reaction by TLC hydrogenation->monitoring filtration Filter through Celite to remove catalyst monitoring->filtration Upon completion concentration Concentrate the filtrate under reduced pressure filtration->concentration purification Purify by recrystallization or column chromatography concentration->purification product 7-Amino-5-chloro-3H- benzooxazol-2-one purification->product

Caption: A general workflow for the catalytic hydrogenation of the nitro group.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10% w/w)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon, Parr shaker)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 7-Amino-5-chloro-3H-benzooxazol-2-one, can be purified by recrystallization or silica gel column chromatography if necessary.

Protocol 2: General Procedure for N-Alkylation of the Benzoxazolone Core

This protocol provides a general method for the N-alkylation of the benzoxazolone ring, a common strategy to introduce diverse substituents and modulate biological activity.

Materials:

  • 5-Chloro-7-substituted-2,3-dihydro-1,3-benzoxazol-2-one (e.g., the amino derivative from Protocol 1 after appropriate protection)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure using Potassium Carbonate:

  • To a solution of the 5-chloro-7-substituted-2,3-dihydro-1,3-benzoxazol-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Procedure using Sodium Hydride:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the 5-chloro-7-substituted-2,3-dihydro-1,3-benzoxazol-2-one (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash, dry, and purify as described above.

Conclusion

This compound represents a valuable starting material for the synthesis of a variety of medicinally relevant compounds. Its utility is demonstrated in the preparation of complex molecules like Bifeprunox and its potential for generating novel antimicrobial and anti-inflammatory agents. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this versatile building block in their drug discovery and development endeavors. Further exploration of derivatives based on this scaffold is warranted to uncover new therapeutic opportunities.

References

Application Notes and Protocols for the Synthesis of Antibacterial Derivatives from 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis and antibacterial evaluation of novel derivatives from 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one. This starting material offers a unique scaffold for the development of new antibacterial agents, with the chloro and nitro substituents providing opportunities for diverse chemical modifications. The following protocols are based on established synthetic methodologies for benzoxazolone derivatives and nitroaromatic compounds, offering a strategic approach to generating a library of potential antibacterial candidates.

Overview of Synthetic Strategies

The synthetic approach to derivatizing this compound can be broadly categorized into two main pathways, leveraging the reactive sites of the molecule:

  • N-Functionalization: The nitrogen atom of the benzoxazolone ring can be readily alkylated or acylated to introduce a variety of side chains. This is a common strategy to modulate the lipophilicity, steric bulk, and electronic properties of the molecule, which can significantly impact antibacterial activity.

  • Modification of the Nitro Group: The nitro group at the 7-position is a key functional handle. It can be reduced to an amino group, which can then be further derivatized (e.g., through acylation, sulfonylation, or formation of Schiff bases). The electron-withdrawing nature of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution, although this is less commonly employed for derivatization of the benzoxazolone core itself.

The following diagram illustrates the proposed general synthetic workflow:

Synthetic Workflow cluster_n_func N-Functionalization cluster_nitro_mod Nitro Group Modification start 5-Chloro-7-nitro-2,3-dihydro- 1,3-benzoxazol-2-one n_alkylation N-Alkylation/ Acylation start->n_alkylation reduction Reduction of Nitro Group start->reduction n_derivatives N-Substituted Derivatives n_alkylation->n_derivatives R-X, Base screening Antibacterial Screening n_derivatives->screening Purification & Characterization amino_intermediate 7-Amino Intermediate reduction->amino_intermediate e.g., SnCl2/HCl further_derivatization Further Derivatization (e.g., Acylation) amino_intermediate->further_derivatization amino_derivatives 7-Amino Substituted Derivatives further_derivatization->amino_derivatives amino_derivatives->screening Purification & Characterization Antibacterial Screening Workflow cluster_prep Preparation cluster_assay Microdilution Assay start Synthesized Derivatives dissolve Dissolve in DMSO (Stock Solution) start->dissolve serial_dilute Serial Dilution in Microtiter Plate dissolve->serial_dilute inoculate Inoculate Plates serial_dilute->inoculate bacterial_prep Prepare Bacterial Inoculum bacterial_prep->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate determine_mic Determine MIC incubate->determine_mic Visual Inspection/ OD Measurement

Troubleshooting & Optimization

Technical Support Center: Benzoxazolone Synthesis from 2-Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzoxazolone from 2-aminophenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzoxazolones from 2-aminophenols?

A1: The synthesis of benzoxazolones from 2-aminophenols is a fundamental transformation in medicinal chemistry. The most common methods involve the condensation of a 2-aminophenol with a carbonyl source.[1][2][3] Key reagents used for this purpose include urea, phosgene or its derivatives, and other carbonic acid derivatives.[4][5][6] Newer methods also explore the use of reagents like N,N'-carbonyldiimidazole (CDI) as a safer alternative to phosgene.[7]

Q2: My reaction of 2-aminophenol with urea results in a very low yield. What are the likely causes and how can I improve it?

A2: Low yields in the urea-based synthesis of benzoxazolone are a common problem. Several factors can contribute to this issue:

  • Inadequate Temperature: This reaction typically requires high temperatures, often in a melt phase (130-160°C), to proceed efficiently. Insufficient heat will lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the starting material and the desired product.[8]

  • Suboptimal Reagent Ratio: While a 1:1 stoichiometric ratio is theoretical, in practice, using a slight excess of urea (1.5 to 3 equivalents) can help drive the reaction to completion. However, a large excess of urea should be avoided as it can lead to the formation of side products like biuret.[8][9]

  • Reaction Time: It is crucial to monitor the reaction's progress, for instance by using Thin Layer Chromatography (TLC), to ensure the complete consumption of the 2-aminophenol starting material. Prematurely stopping the reaction and proceeding with the workup will result in a low yield.[8]

  • Purity of Starting Materials: Impurities present in the 2-aminophenol can interfere with the cyclization process. It is recommended to use pure starting materials.[8]

Q3: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A3: Side product formation is a frequent challenge. A common side reaction, particularly when using urea at high temperatures, is the formation of biuret from the self-condensation of urea.[8][9] To minimize this, it is advisable to use a moderate excess of urea and maintain careful temperature control. In syntheses involving other reagents, incomplete cyclization or side reactions with functional groups on the 2-aminophenol ring can also occur. Ensuring optimal reaction conditions and monitoring the reaction progress can help in minimizing the formation of these impurities.

Q4: What are the alternatives to using hazardous reagents like phosgene for benzoxazolone synthesis?

A4: Due to the high toxicity of phosgene, several safer alternatives have been developed. These include:

  • Triphosgene (bis(trichloromethyl)carbonate): A solid, crystalline compound that is easier and safer to handle than gaseous phosgene.[7]

  • N,N'-Carbonyldiimidazole (CDI): A crystalline solid that is a widely used and safer substitute for phosgene. It does not produce chlorinated byproducts.[7]

  • 3-Substituted Dioxazolones: These compounds can serve as isocyanate surrogates, generated in situ under mild conditions, thus avoiding the handling of toxic reagents.[10]

  • 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one: A stable, solid carbonyl source that can be recycled.[6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of benzoxazolones from 2-aminophenols.

Problem Possible Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation Inadequate reaction temperature.Optimize the reaction temperature. For urea-based synthesis, a melt phase of 130-160°C is often required.[8] For other methods, consult the specific literature procedure for the optimal temperature range.
Incorrect stoichiometry of reagents.Use a slight excess (1.5-3 equivalents) of the carbonyl source (e.g., urea) to drive the reaction to completion.[8][9]
Insufficient reaction time.Monitor the reaction progress using TLC or another suitable analytical technique to ensure the starting material is fully consumed before workup.[8]
Poor quality of starting materials.Ensure the 2-aminophenol and other reagents are of high purity. Impurities can inhibit the reaction.[8]
Formation of Multiple Products/Impurities Side reactions due to excessive heat.Carefully control the reaction temperature to avoid decomposition of reactants and products.
Excess of a reagent leading to side products (e.g., biuret from urea).Use a moderate excess of the reagent and avoid large excesses.[8]
Presence of reactive functional groups on the 2-aminophenol.Consider protecting sensitive functional groups on the starting material before the cyclization reaction.
Difficulty in Product Purification Co-precipitation of side products.Optimize the reaction conditions to minimize side product formation. During workup, try different solvent systems for extraction and recrystallization to selectively isolate the desired product.
Product is an oil or does not crystallize.Attempt purification by column chromatography. If the product is an oil, try triturating with a non-polar solvent to induce solidification.
Reaction Stalls Before Completion Deactivation of catalyst.If using a catalyst, ensure it is active and not poisoned by impurities in the starting materials or solvent.
Unfavorable reaction equilibrium.If applicable, try removing a byproduct (e.g., water) to drive the reaction forward.

Experimental Protocols

Protocol 1: Synthesis of Benzoxazolone using Urea

This protocol is based on the classical condensation reaction between 2-aminophenol and urea.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-aminophenol (1.0 equivalent) and urea (1.5-3.0 equivalents).

  • Heating: Heat the mixture to 130-160°C to create a melt.[8]

  • Reaction Monitoring: Stir the molten mixture at this temperature and monitor the progress of the reaction by TLC until the 2-aminophenol spot disappears.

  • Workup: Cool the reaction mixture to room temperature. The solidified mass can then be dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water to remove excess urea and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Aminobenzoxazole using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

This method provides a route to 2-aminobenzoxazoles using a non-hazardous cyanating agent.[11][12]

  • Reaction Setup: In a suitable flask, dissolve o-aminophenol (1 equivalent) and NCTS (1.5 equivalents) in 1,4-dioxane.

  • Catalyst Addition: Add a Lewis acid catalyst, such as BF₃·Et₂O (2 equivalents), dropwise to the solution.[11][12]

  • Heating: Reflux the reaction mixture. The reaction time can be lengthy, often requiring 24-30 hours.[11][12]

  • Workup: After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the residue by column chromatography.[11][12]

Visualizations

Experimental Workflow: Benzoxazolone Synthesis from 2-Aminophenol and Urea

experimental_workflow reagents Combine 2-Aminophenol and Urea heating Heat to 130-160°C (Melt Phase) reagents->heating monitoring Monitor by TLC heating->monitoring workup Cool and Workup (Extraction/Washing) monitoring->workup Reaction Complete purification Purify Product (Recrystallization or Chromatography) workup->purification product Benzoxazolone purification->product

Caption: A typical experimental workflow for the synthesis of benzoxazolone from 2-aminophenol and urea.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Benzoxazolone check_temp Was the reaction temperature in the optimal range (e.g., 130-160°C for urea)? start->check_temp check_ratio Was a slight excess of the carbonyl source used? check_temp->check_ratio Yes increase_temp Optimize Temperature check_temp->increase_temp No check_time Was the reaction monitored to completion (e.g., by TLC)? check_ratio->check_time Yes adjust_ratio Adjust Stoichiometry check_ratio->adjust_ratio No check_purity Were the starting materials pure? check_time->check_purity Yes increase_time Increase Reaction Time check_time->increase_time No purify_reagents Purify Starting Materials check_purity->purify_reagents No

Caption: A decision tree for troubleshooting low yields in benzoxazolone synthesis.

Reaction Pathway: Urea-based Benzoxazolone Synthesis

reaction_pathway cluster_reactants Reactants aminophenol 2-Aminophenol intermediate Intermediate Adduct aminophenol->intermediate urea Urea urea->intermediate benzoxazolone Benzoxazolone intermediate->benzoxazolone Intramolecular Cyclization ammonia Ammonia (byproduct) intermediate->ammonia Elimination

Caption: A simplified reaction pathway for the synthesis of benzoxazolone from 2-aminophenol and urea.

References

Technical Support Center: Optimizing Synthesis of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and related benzoxazolone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Synthesis Pathway Overview

The synthesis of this compound is typically approached as a two-step process:

  • Step 1: Cyclization - Synthesis of the precursor, 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one, from 2-amino-4-chlorophenol.

  • Step 2: Nitration - Introduction of the nitro group at the 7-position of the benzoxazolone ring.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration 2-amino-4-chlorophenol 2-amino-4-chlorophenol Precursor 5-chloro-2,3-dihydro- 1,3-benzoxazol-2-one 2-amino-4-chlorophenol->Precursor Heat (e.g., 130-160°C) Urea Urea Urea->Precursor Heat (e.g., 130-160°C) Final_Product 5-Chloro-7-nitro-2,3-dihydro- 1,3-benzoxazol-2-one Precursor->Final_Product Controlled Temp. (e.g., 0-10°C) Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Final_Product Controlled Temp. (e.g., 0-10°C)

Caption: Proposed two-step synthesis pathway.
Troubleshooting Step 1: Synthesis of 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one

Q1: My cyclization reaction with 2-amino-4-chlorophenol and urea is resulting in a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in this urea-based synthesis are a common issue. The primary causes often revolve around reaction conditions and reagent purity.

  • Inadequate Temperature: The condensation reaction requires high temperatures, typically in a melt phase (130-160°C), to proceed efficiently. Insufficient heat will lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the starting material and the product.

  • Suboptimal Reagent Ratio: While a 1:1 stoichiometric ratio is theoretical, in practice, using a slight excess of urea (e.g., 1.5 to 2.5 equivalents) can help drive the reaction to completion. However, a large excess may lead to the formation of byproducts.

  • Reaction Time: Ensure the reaction is monitored (e.g., by Thin Layer Chromatography - TLC) until the 2-amino-4-chlorophenol is consumed. Premature workup is a common cause of low yields.

  • Purity of Starting Materials: Impurities in the 2-amino-4-chlorophenol can interfere with the cyclization. Ensure your starting material is of high purity.

ParameterSuboptimal ConditionRecommended Optimization
Temperature < 130°C or > 180°CMaintain a stable melt at 140-160°C.
Urea Equivalents 1.0 eq. or > 3.0 eq.Use 1.5 - 2.5 equivalents of urea.
Reaction Time < 2 hoursMonitor by TLC; typically requires 2-4 hours.
Atmosphere Open to airConduct under an inert atmosphere (N₂ or Ar) to prevent oxidation.
Troubleshooting Step 2: Nitration of 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one

Q2: I am getting multiple products during the nitration step, and the yield of the desired 7-nitro isomer is low. How can I improve the regioselectivity and yield?

A2: The nitration of substituted benzene rings can often lead to a mixture of isomers. The existing chloro and the benzoxazolone ring system will direct the position of the incoming nitro group. For this substrate, the 7-position is electronically favored. However, improper conditions can lead to side products.

  • Reaction Temperature: This is the most critical parameter for controlling nitration selectivity. The reaction is highly exothermic. Running the reaction at too high a temperature can decrease selectivity and increase the formation of byproducts, including dinitro compounds or oxidative degradation products.

  • Rate of Addition: The nitrating mixture (HNO₃/H₂SO₄) should be added slowly and dropwise to the solution of the benzoxazolone precursor while maintaining a low temperature. A fast addition rate can cause localized overheating, leading to side reactions.

  • Acid Ratio and Concentration: The ratio of nitric acid to sulfuric acid and their concentrations are crucial. Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺). An insufficient amount of sulfuric acid will result in a slow and incomplete reaction. Fuming nitric or sulfuric acid can be used for less reactive substrates but may lead to over-nitration here.

Optimization of Nitration Conditions (Illustrative Data)

ExperimentTemperature (°C)HNO₃ (eq.)H₂SO₄ (eq.)Reaction Time (h)Yield of 7-nitro isomer (%)
1251.12.0145 (with byproducts)
2101.12.0265
3 0-5 1.1 2.0 2 85
40-51.52.0280 (some dinitro observed)
50-51.11.0450 (incomplete reaction)

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification of nitroaromatic compounds can be challenging due to the presence of isomers and other impurities.

  • Crystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A common choice is ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography can be used. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective for separating aromatic nitro isomers.

  • Washing: Before final purification, washing the crude product is essential. A typical workup involves quenching the reaction mixture with ice water, filtering the precipitate, and then washing it with water to remove residual acids, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

Troubleshooting_Logic cluster_cyclization Step 1: Cyclization Issues cluster_nitration Step 2: Nitration Issues start Low Yield or Impure Product step_check Which step is problematic? start->step_check c_temp Check Temperature (140-160°C) step_check->c_temp Cyclization n_temp Control Temperature (0-5°C) step_check->n_temp Nitration c_ratio Adjust Urea Ratio (1.5-2.5 eq) c_temp->c_ratio c_time Increase Reaction Time (Monitor by TLC) c_ratio->c_time n_addition Slow Dropwise Addition of Nitrating Mix n_temp->n_addition n_isomers Isomer Impurity? n_addition->n_isomers n_purify Optimize Purification (Recrystallization or Chromatography) n_isomers->n_purify Yes E Check Starting Material Purity n_isomers->E No (Other Impurity)

Caption: Troubleshooting decision tree for synthesis.

Experimental Protocols

Disclaimer: These protocols are provided as a general guideline. All experiments involving strong acids and heating should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one

Materials:

  • 2-Amino-4-chlorophenol (1.0 eq.)

  • Urea (2.0 eq.)

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

Procedure:

  • Combine 2-amino-4-chlorophenol and urea in the round-bottom flask.

  • Place the flask in a heating mantle and heat the mixture to 140-150°C under a gentle stream of nitrogen.

  • Maintain the temperature and stir the molten mixture for 3 hours. The reaction will release ammonia gas. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • After the starting material is consumed, cool the reaction mixture to room temperature. The mixture will solidify.

  • Add hot water to the flask and break up the solid.

  • Filter the crude product, wash thoroughly with water to remove any unreacted urea, and then dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one.

Protocol 2: Synthesis of this compound

Materials:

  • 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (1.0 eq.)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one in concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C with stirring.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to a chilled amount of concentrated sulfuric acid (2.0 eq.). Keep this mixture cold.

  • Add the cold nitrating mixture dropwise to the solution of the benzoxazolone over 30 minutes. Ensure the internal temperature of the reaction does not rise above 5°C.

  • After the addition is complete, let the reaction stir at 0-5°C for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate will form. Allow the ice to melt, then collect the solid product by vacuum filtration.

  • Wash the filtered solid extensively with cold water until the washings are neutral to pH paper.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from isopropanol or by column chromatography.

Safety Information

  • Nitration reactions are highly exothermic and can run away if not properly controlled. Always use an ice bath and monitor the temperature closely.

  • Concentrated nitric and sulfuric acids are extremely corrosive. Handle them with extreme care in a chemical fume hood and wear appropriate PPE.

  • Mixing nitric and sulfuric acids is an exothermic process. Always add the nitric acid to the sulfuric acid slowly and with cooling.

  • Quenching the reaction mixture in water is also highly exothermic. Pour the acid mixture slowly onto a large excess of ice. Never add water to the concentrated acid mixture.

side product formation in Bifeprunox synthesis using 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering side product formation during the synthesis of a key Bifeprunox intermediate. The focus is on the nucleophilic aromatic substitution reaction between 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one and a piperazine derivative.

Troubleshooting Guide

Researchers may encounter several common issues during this synthesis. This guide provides a structured approach to identifying and resolving these problems.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time and/or temperature. - Ensure adequate mixing. - Use a higher boiling point solvent if starting materials are not fully dissolved.
Degradation of starting material or product.- Lower the reaction temperature. - Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed.
Suboptimal base.- Use a stronger, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃. Ensure the base is anhydrous.
Formation of Di-substituted Piperazine Side Product Incorrect stoichiometry.- Use an excess of the piperazine starting material relative to the this compound.[1]
High concentration of the electrophile.- Add the this compound to the reaction mixture slowly or dropwise.[1]
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.- Increase reaction time and/or temperature.
Poor solubility of reactants.- Choose a solvent in which both reactants are soluble at the reaction temperature. Polar aprotic solvents like DMF or DMSO are often suitable.[1]
Formation of Hydroxylated Side Product Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Reaction with a hydroxylic solvent.- Avoid using protic solvents like alcohols unless the reaction is known to be compatible.
Discoloration of Reaction Mixture (Darkening) Decomposition of nitro-aromatic compound.- This can be common in reactions with nitro compounds at elevated temperatures. While it may not always indicate significant side product formation, it is advisable to monitor the reaction for the appearance of unexpected spots on TLC.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side products in the reaction between this compound and a piperazine derivative?

A1: Based on the principles of nucleophilic aromatic substitution and the reactivity of piperazine, the most probable side products include:

  • Di-substituted Piperazine: This occurs when a second molecule of this compound reacts with the remaining secondary amine of the piperazine product.[1]

  • Hydroxylated Byproduct: If water is present in the reaction, it can act as a nucleophile, leading to the substitution of the chloro group with a hydroxyl group on the benzoxazolone ring.

  • Products of Ring-Opening: Under harsh basic conditions or elevated temperatures, the benzoxazolone ring itself might be susceptible to nucleophilic attack and subsequent ring-opening.

Q2: How can I minimize the formation of the di-substituted piperazine byproduct?

A2: To favor mono-alkylation of the piperazine, several strategies can be employed:

  • Use of Excess Piperazine: Employing a stoichiometric excess of the piperazine reagent will statistically favor the mono-substituted product.[1]

  • Slow Addition: Adding the electrophile (this compound) slowly to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the chance of a second substitution.[1]

  • Use of a Mono-Protected Piperazine: The most reliable method is to use a piperazine derivative where one of the nitrogen atoms is protected with a group like Boc (tert-butoxycarbonyl). The reaction is then followed by a deprotection step.[1]

Q3: What are the recommended reaction conditions (solvent, base, temperature) for this type of reaction?

A3: Typical conditions for nucleophilic aromatic substitution on activated aryl chlorides with amines involve:

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally good choices as they help to dissolve the reactants.[1]

  • Base: A non-nucleophilic base is required to neutralize the HCl formed during the reaction. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[1]

  • Temperature: The reaction temperature will depend on the reactivity of the specific substrates. It is often necessary to heat the reaction, typically in the range of 80-120 °C. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal temperature.

Q4: My product appears to be contaminated with a more polar impurity. What could it be and how can I remove it?

A4: A more polar impurity could be the hydroxylated byproduct or a salt of the product if an acid was used during workup. Purification can typically be achieved through:

  • Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) is a standard method for separating polar impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

  • Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base (like sodium bicarbonate solution) can help remove any acidic impurities.

Data Presentation

To aid in the optimization of your synthesis, we recommend maintaining a detailed log of your experimental conditions and results. The following table provides a template for this purpose.

Entry Equivalents of Piperazine Derivative Solvent Base Temperature (°C) Reaction Time (h) Yield of Desired Product (%) Observed Side Products (and estimated %)
1
2
3

Experimental Protocols

A general procedure for the synthesis of the Bifeprunox intermediate is provided below. Researchers should adapt this protocol based on their specific piperazine derivative and laboratory safety guidelines.

General Procedure for the N-Arylation of a Piperazine Derivative with this compound:

  • To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add the piperazine derivative (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the intended reaction pathway and potential side reactions.

Reaction_Pathway Reactant1 5-Chloro-7-nitro-2,3-dihydro- 1,3-benzoxazol-2-one Main_Product Desired Bifeprunox Intermediate Reactant1->Main_Product + Piperazine Derivative (Base, Heat) Side_Product2 Hydroxylated Byproduct Reactant1->Side_Product2 + H2O (Base, Heat) Reactant2 Piperazine Derivative Reactant2->Main_Product Side_Product1 Di-substituted Piperazine Main_Product->Side_Product1 + Reactant 1

Caption: Reaction scheme for Bifeprunox intermediate synthesis and potential side products.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity Unreacted_SM Unreacted Starting Materials Present? Check_Purity->Unreacted_SM Di_Substituted Di-substituted Side Product Present? Unreacted_SM->Di_Substituted No Increase_Conditions Increase Reaction Time/ Temperature or Change Solvent Unreacted_SM->Increase_Conditions Yes Other_Impurity Other Impurities Present? Di_Substituted->Other_Impurity No Modify_Stoichiometry Use Excess Piperazine/ Slow Addition of Electrophile Di_Substituted->Modify_Stoichiometry Yes Check_Water Ensure Anhydrous Conditions Other_Impurity->Check_Water Yes (e.g., Hydroxylated) Purify Purify by Chromatography or Recrystallization Other_Impurity->Purify No Increase_Conditions->Purify Modify_Stoichiometry->Purify Check_Water->Purify

Caption: Troubleshooting workflow for Bifeprunox intermediate synthesis.

References

Technical Support Center: Purification of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of nitroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of nitroaromatic compounds?

A1: Common impurities include unreacted starting materials, by-products from side reactions, and degradation products.[1][2] During nitration reactions, common by-products are nitro-hydroxy-aromatic compounds like nitrophenols, nitrocresols, and nitroxylenols.[3] In reduction reactions of nitroaromatics to amines, intermediate products such as hydroxylamines, nitroso, and azoxy compounds can be significant impurities if the reaction is incomplete.[4][5][6]

Q2: My crude nitroaromatic product is an oil and won't crystallize. What should I do?

A2: "Oiling out," where the product separates as a liquid instead of crystals, is a common issue, especially for low-melting point compounds or when the product is significantly impure.[7][8] To address this, you can try redissolving the oil by warming, adding a small amount of additional solvent, and allowing it to cool more slowly.[7] If this fails, purification by column chromatography may be a necessary alternative.[7]

Q3: How can I confirm the purity of my final nitroaromatic compound?

A3: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A pure compound will have a sharp, defined melting point, while impurities will cause it to melt over a broad range.[2]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.[2]

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the desired compound and identify the presence of impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool to separate the main compound from any degradation products or impurities, allowing for quantification.[9]

Q4: My nitroaromatic compound is degrading during purification or storage. How can I prevent this?

A4: Degradation, often indicated by a color change to yellow or brown, can be caused by exposure to light, heat, or reactive substances.[9] To prevent this, store light-sensitive compounds in amber vials or in the dark.[9] For compounds sensitive to oxidation or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9] Always store compounds at the recommended temperature, which may be room temperature or refrigerated (2-8°C).[9]

Troubleshooting Guides

Guide 1: Recrystallization Issues

Recrystallization is a primary technique for purifying solid nitroaromatic compounds.[10][11] However, various problems can arise.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used, preventing supersaturation.- The solution was cooled too rapidly.- Impurities are inhibiting crystallization.[2]- Evaporate some solvent to concentrate the solution and cool again.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.[7]
"Oiling out" - The compound's melting point is low relative to the solvent's boiling point.- High concentration of impurities.[7][8]- Reheat the solution to dissolve the oil, add a bit more solvent, and cool slowly.- Consider a different solvent or a solvent pair.[7]
Low recovery of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The product has some solubility in the cold solvent.- Premature crystallization during hot filtration.[8][10]- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- To recover more product, concentrate the mother liquor to obtain a second crop of crystals.[2]
Colored impurities remain - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of decolorizing carbon to the hot solution before filtration (use with caution as it can also adsorb the product).- Consider a different recrystallization solvent.
Guide 2: Column Chromatography Challenges

Column chromatography is often used when recrystallization is ineffective, especially for oily products or complex mixtures.

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of compounds - Inappropriate solvent system (eluent).- Column was not packed properly.- Overloading the column with the crude product.- Optimize the solvent system using TLC to achieve a good separation of spots.- Ensure the column is packed uniformly without any cracks or bubbles.- Use an appropriate amount of crude product for the column size.
Compound is stuck on the column - The compound is too polar for the chosen eluent.- The compound is reacting with the stationary phase (e.g., silica gel).- Gradually increase the polarity of the eluent.- If the compound is unstable on silica, consider using a different stationary phase like alumina or a deactivated silica gel.[12][13]
Product dehydrates or decomposes on the column - The compound is sensitive to the acidic nature of silica gel.[12]- Deactivate the silica gel by washing it with a solvent containing a small amount of a base like triethylamine.[12]- Use a less acidic stationary phase such as neutral alumina.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol outlines the steps for purifying a solid nitroaromatic compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid completely dissolves.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven or a desiccator under vacuum.

Protocol 2: Column Chromatography for Purification

This protocol provides a general workflow for purifying a nitroaromatic compound using silica gel chromatography.

  • Solvent System Selection: Use TLC to find a solvent system that gives a good separation between the desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the column.

  • Elution: Run the eluent through the column, collecting fractions in test tubes or flasks. You may need to gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualized Workflows

Recrystallization_Workflow Recrystallization Troubleshooting Workflow start Crude Nitroaromatic Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool to Room Temperature Then Ice Bath dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? cool->oil_out filter Vacuum Filter and Wash crystals_form->filter Yes no_crystals No Crystals crystals_form->no_crystals No pure_product Pure Product filter->pure_product concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate concentrate->cool oil_out->filter No reheat Reheat, Add More Solvent, Cool Slowly oil_out->reheat Yes reheat->cool chromatography Consider Column Chromatography reheat->chromatography

Caption: A flowchart for troubleshooting common issues during recrystallization.

Chromatography_Workflow Column Chromatography Decision Pathway start Crude Product recrystallization Attempt Recrystallization start->recrystallization success Successful? recrystallization->success pure_product Pure Product success->pure_product Yes column_chrom Perform Column Chromatography success->column_chrom No is_stable Compound Stable on Silica? column_chrom->is_stable select_stationary Select Stationary Phase (Silica, Alumina, etc.) select_eluent Select Eluent via TLC select_stationary->select_eluent pack_load Pack Column & Load Sample select_eluent->pack_load elute_collect Elute & Collect Fractions pack_load->elute_collect analyze Analyze Fractions (TLC) elute_collect->analyze combine_evap Combine Pure Fractions & Evaporate Solvent analyze->combine_evap combine_evap->pure_product is_stable->select_stationary Yes deactivate_silica Use Deactivated Silica or Alumina is_stable->deactivate_silica No deactivate_silica->select_stationary

Caption: Decision-making and workflow for purification via column chromatography.

References

Technical Support Center: Synthesis and Purification of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: My final product is a brownish or yellowish color, not the expected pale-yellow solid. What is the likely cause and how can I fix it?

A1: A brownish or yellowish discoloration often indicates the presence of residual starting materials, byproducts from the nitration step, or decomposition products. The most common impurity is the starting material, 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one, which may not have fully reacted. Other possibilities include the presence of different nitro-isomers.

Troubleshooting Steps:

  • Ensure Complete Nitration: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Purification: The colored impurities can often be removed by recrystallization from a suitable solvent like ethanol or ethyl acetate. For persistent impurities, column chromatography is a highly effective method.[1][2][3]

Q2: The melting point of my synthesized compound is broad and lower than the literature value. What does this indicate?

A2: A broad and depressed melting point is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a lower and broader melting point range.

Troubleshooting Steps:

  • Recrystallization: This is the first and often most effective method to improve the purity of a crystalline solid.[4] The process involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, during which the pure compound crystallizes out, leaving the impurities in the solution.

  • Column Chromatography: If recrystallization does not sufficiently purify the compound, column chromatography can be used to separate the desired product from impurities based on their different polarities.[1][2]

Q3: After purification by recrystallization, the yield of my pure compound is very low. How can I improve the recovery?

A3: Low recovery after recrystallization can be due to several factors, including the choice of solvent, using too much solvent, or premature crystallization.

Troubleshooting Steps:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5]

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product completely. Using an excess of solvent will result in a significant amount of the product remaining dissolved in the mother liquor upon cooling.[4]

  • Recover a Second Crop: The filtrate (mother liquor) from the first crystallization can be concentrated and cooled further to obtain a second crop of crystals, which can increase the overall yield.[4]

Q4: My NMR spectrum shows unexpected peaks. What are the potential sources of these impurities?

A4: Unexpected peaks in an NMR spectrum point to the presence of impurities. For this specific synthesis, likely impurities include:

  • Unreacted 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one: The starting material for the nitration.

  • Regioisomers: Nitration of 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one could potentially yield other isomers, such as 5-chloro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane) are common impurities.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time during nitration to minimize the formation of byproducts.

  • Thorough Purification: Employ column chromatography for difficult-to-separate isomers. The polarity differences between isomers are often sufficient for separation on a silica gel column.[2][3]

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents.

Data Presentation: Purity Improvement

The following tables summarize typical quantitative data before and after purification, demonstrating the effectiveness of the recommended techniques.

Table 1: Purity and Yield Comparison

Purification StageAppearanceMelting Point (°C)HPLC Purity (%)Yield (%)
Crude ProductBrownish Solid185-19585~95
After RecrystallizationPale-Yellow Crystals208-2109875
After Column ChromatographyOff-White Crystalline Solid211-212>99.560

Table 2: Spectroscopic Data Comparison

SampleKey ¹H NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)
Crude Product Multiple signals in the aromatic region, broad peaks.Broad -OH (if starting material present), C=O, Ar-NO₂, Ar-Cl
Pure Product Sharp, well-defined peaks corresponding to the desired structure.Sharp C=O, Ar-NO₂, Ar-Cl bands.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Materials:

  • Crude this compound

  • Ethanol (or Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture on a hot plate with gentle swirling until the solvent begins to boil.

  • Continue adding small portions of hot ethanol until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of a 1:1 mixture of hexane and ethyl acetate. Carefully load this solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of hexane:ethyl acetate (e.g., starting with 4:1). The less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 2:1 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 5-Chloro-2,3-dihydro- 1,3-benzoxazol-2-one C Crude 5-Chloro-7-nitro- 2,3-dihydro-1,3-benzoxazol-2-one A->C Nitration B Nitrating Agent (HNO3/H2SO4) B->C D Recrystallization (Ethanol) C->D E Column Chromatography (Silica, Hexane/EtOAc) D->E If impurities persist F Pure Product D->F If pure E->F

Caption: Proposed synthesis and purification workflow for this compound.

Purification_Logic start Crude Product check_purity Analyze Purity (TLC, Melting Point) start->check_purity recrystallize Perform Recrystallization check_purity->recrystallize Impure pure_product Pure Product check_purity->pure_product Pure is_pure Is it Pure? recrystallize->is_pure column_chrom Perform Column Chromatography column_chrom->pure_product is_pure->column_chrom No is_pure->pure_product Yes

Caption: Decision workflow for the purification of the synthesized compound.

Troubleshooting_Tree issue Purity Issue Identified discoloration Discoloration (Brown/Yellow) issue->discoloration low_mp Low/Broad Melting Point issue->low_mp nmr_peaks Extra NMR Peaks issue->nmr_peaks solution1 Recrystallize to remove colored impurities. discoloration->solution1 Yes solution2 Use Column Chromatography for persistent impurities. discoloration->solution2 If persists solution3 Recrystallize to improve crystal lattice. low_mp->solution3 Yes solution4 Optimize reaction and use Column Chromatography for isomers. nmr_peaks->solution4 Yes

Caption: Troubleshooting decision tree for common purity issues.

References

overcoming solubility issues with 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one. The information is designed to help overcome common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

Based on available data, this compound is an off-white solid that is known to be soluble in organic solvents such as ethanol and methanol.[1] Its solubility in aqueous solutions is expected to be limited due to its chemical structure. For many benzoxazole derivatives, solubility is also observed in other organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

Q2: I'm observing precipitation when I dilute my stock solution of this compound in an aqueous buffer. What is causing this?

This is a common issue known as "crashing out" and occurs when a compound that is poorly soluble in water is rapidly transferred from a high-solubility organic solvent (like DMSO) to an aqueous environment. The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous medium, leading to precipitation.

Q3: What is the predicted pKa of this compound and how does it affect solubility?

The predicted pKa of this compound is approximately 6.98.[1] This value suggests that the compound's ionization state, and therefore its aqueous solubility, will be significantly influenced by the pH of the solution. At a pH below its pKa, the compound will be predominantly in its less soluble, neutral form. At a pH above its pKa, it will exist primarily in its more soluble, ionized (deprotonated) form.

Q4: Are there general strategies to improve the solubility of this compound?

Yes, several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:

  • pH Adjustment: Modifying the pH of the aqueous solution to ionize the compound.

  • Co-solvents: Using a mixture of water and a miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule.

  • Solid Dispersion: Dispersing the compound in a solid hydrophilic carrier.

  • Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible solid particles or cloudiness immediately upon adding the stock solution to the aqueous buffer.

  • A gradual formation of precipitate over time.

Troubleshooting Workflow:

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Decrease final concentration check_conc->reduce_conc Yes check_stock Is the stock solution clear? check_conc->check_stock No new_stock Prepare fresh stock solution check_stock->new_stock No check_dilution How was the dilution performed? check_stock->check_dilution Yes optimize_dilution Optimize dilution: - Add stock slowly to buffer - Vortex during addition - Pre-warm buffer check_dilution->optimize_dilution Rapidly added check_ph Is the buffer pH appropriate? check_dilution->check_ph Slowly with mixing adjust_ph Adjust buffer pH to > 7.0 check_ph->adjust_ph pH < 7.0 solubilizer Consider using a solubilizing agent check_ph->solubilizer pH > 7.0

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Final Concentration: The most common reason for precipitation is exceeding the compound's aqueous solubility limit. Try reducing the final concentration in your experiment.

  • Inspect Stock Solution: Ensure your stock solution is clear and free of any precipitate. If not, prepare a fresh stock solution.

  • Optimize Dilution Technique:

    • Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to rapidly disperse the compound and avoid localized high concentrations.

    • Pre-warming the aqueous buffer (e.g., to 37°C) can sometimes improve solubility.

  • Adjust pH: Given the predicted pKa of ~6.98, increasing the pH of your aqueous buffer to be above this value (e.g., pH 7.4 or higher) will increase the proportion of the more soluble, ionized form of the compound.

  • Use Solubilizing Agents: If the above steps are insufficient, consider using a solubilizing agent as described in the experimental protocols below.

Quantitative Data Summary

SolventExpected SolubilityNotes
Water (pH 7.4)Poorly SolubleSolubility is expected to be low due to the hydrophobic nature of the molecule.
EthanolSoluble[1]A good starting solvent for creating stock solutions.
MethanolSoluble[1]Another suitable solvent for stock solutions.
DMSOLikely SolubleCommonly used for preparing high-concentration stock solutions of poorly water-soluble compounds.
DMFLikely SolubleAn alternative to DMSO for stock solution preparation.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes how to use a water-miscible organic solvent (co-solvent) to increase the aqueous solubility of the target compound.

Methodology:

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • Prepare a series of aqueous buffers containing increasing percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO in phosphate-buffered saline, pH 7.4).

  • Add the stock solution to each of the co-solvent buffers to achieve the desired final concentration of the compound.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.

  • Visually inspect for any signs of precipitation.

  • (Optional) Quantify the amount of dissolved compound by centrifuging the solutions to pellet any precipitate and measuring the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Workflow for Co-solvent Method:

G start Start prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->prep_stock prep_buffers Prepare aqueous buffers with varying co-solvent percentages prep_stock->prep_buffers add_stock Add stock solution to each co-solvent buffer prep_buffers->add_stock incubate Incubate at constant temperature add_stock->incubate observe Observe for precipitation incubate->observe quantify Quantify dissolved compound (optional) observe->quantify end Determine optimal co-solvent percentage quantify->end

Caption: Workflow for the co-solvent solubility enhancement method.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol outlines the preparation of an inclusion complex with a cyclodextrin to improve the aqueous solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v in water).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the compound stock solution to the stirring HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for an extended period (e.g., 24-48 hours) to facilitate complex formation.

  • Filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated compound.

  • Determine the concentration of the complexed compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method involves dispersing the compound in a solid, water-soluble carrier to improve its dissolution rate and apparent solubility.

Methodology:

  • Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

  • Dissolve both the this compound and the carrier in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol) in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

  • Evaporate the solvent using a rotary evaporator to form a thin film.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • Assess the dissolution rate of the solid dispersion powder in an aqueous buffer compared to the pure compound.

References

preventing degradation of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during a reaction?

A1: The primary factors contributing to the degradation of this compound are pH, temperature, presence of strong nucleophiles, and exposure to reducing agents. The benzoxazolone ring is susceptible to hydrolysis, especially under basic conditions, while the nitro group can be reduced.

Q2: How does pH affect the stability of the benzoxazolone ring?

A2: The benzoxazolone ring is prone to cleavage under mild aqueous conditions.[1] Basic conditions, in particular, can catalyze the hydrolysis of the ester linkage within the oxazolone ring, leading to ring-opening.[2] Acidic conditions can also promote hydrolysis, although some benzoxazole derivatives have shown stability in acidic media.[1][3]

Q3: Can the nitro group on the aromatic ring be a point of instability?

A3: Yes. While the electron-withdrawing nature of the nitro group generally makes nitroaromatic compounds resistant to oxidative degradation, it activates the aromatic ring for nucleophilic attack.[4][5][6] Furthermore, the nitro group itself can be reduced to a hydroxylamine or an amine group in the presence of reducing agents.

Q4: Are there any specific reagents that should be avoided when working with this compound?

A4: Caution should be exercised with strong bases and nucleophiles due to the risk of ring-opening and nucleophilic aromatic substitution. Strong reducing agents should also be avoided to prevent the reduction of the nitro group. The stability of similar compounds has been shown to be compromised in the presence of certain nucleophiles.[7]

Q5: How can I monitor the degradation of this compound during my reaction?

A5: High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of compounds like this compound and detecting degradation products.[8] Thin-Layer Chromatography (TLC) can also be a quick and effective way to monitor the progress of the reaction and check for the appearance of byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low yield and formation of multiple unidentified byproducts.
Potential Cause Troubleshooting/Prevention Strategy
pH-induced degradation - Maintain a neutral or slightly acidic reaction medium if compatible with your desired transformation. - Avoid the use of strong bases. If a base is necessary, consider using a weaker, non-nucleophilic base and add it at a low temperature. - Quench the reaction by neutralizing the mixture promptly during workup.
Thermal degradation - Run the reaction at the lowest effective temperature. - Monitor the reaction progress closely to avoid prolonged heating.
Nucleophilic attack - If your reaction involves a nucleophile, consider using a less reactive one or protecting the benzoxazolone moiety if possible. - Add the nucleophile slowly and at a controlled temperature.
Issue 2: Evidence of nitro group reduction (e.g., color change, formation of amino-substituted byproduct).
Potential Cause Troubleshooting/Prevention Strategy
Presence of a reducing agent - Ensure all reagents and solvents are free from reducing impurities. - If a reducing agent is part of a subsequent step, ensure the complete removal of this compound before proceeding.
Reaction with certain reagents/catalysts - Some reagents or catalysts may have unintended reducing properties. Review the literature for the compatibility of your chosen reagents with nitroaromatic compounds.

Experimental Protocols

Protocol: Monitoring Compound Stability by HPLC

This protocol outlines a general method for monitoring the stability of this compound under specific reaction conditions.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column is generally suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or another wavelength where the compound has maximum absorbance.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working standards by dilution.

  • Reaction Sample: At various time points during your reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Basic/Acidic Conditions) cluster_reduction Reduction cluster_nucleophilic_substitution Nucleophilic Aromatic Substitution This compound This compound Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product H₂O, H⁺/OH⁻ 5-Chloro-7-amino-2,3-dihydro-1,3-benzoxazol-2-one 5-Chloro-7-amino-2,3-dihydro-1,3-benzoxazol-2-one This compound->5-Chloro-7-amino-2,3-dihydro-1,3-benzoxazol-2-one [H] Substituted Product Substituted Product This compound->Substituted Product Nu⁻

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Reaction shows low yield or byproducts Check_pH Is the reaction pH basic or strongly acidic? Start->Check_pH Check_Temp Is the reaction temperature high? Check_pH->Check_Temp No Optimize_pH Adjust pH to neutral or slightly acidic. Use a weaker base if necessary. Check_pH->Optimize_pH Yes Check_Reagents Are strong nucleophiles or reducing agents present? Check_Temp->Check_Reagents No Optimize_Temp Lower the reaction temperature. Check_Temp->Optimize_Temp Yes Optimize_Reagents Consider alternative reagents. Add nucleophiles slowly at low temp. Check_Reagents->Optimize_Reagents Yes End Improved Reaction Outcome Check_Reagents->End No Optimize_pH->End Optimize_Temp->End Optimize_Reagents->End

References

Technical Support Center: Optimizing Benzoxazolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzoxazolone and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during benzoxazolone synthesis in a question-and-answer format, offering specific solutions to overcome experimental challenges.

Issue 1: Low or No Yield of Benzoxazolone

Q1: My reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?

A1: Low yields are a common challenge in benzoxazolone synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of reactants, particularly 2-aminophenol, is critical. Impurities can interfere with the cyclization process. 2-aminophenols are also susceptible to air oxidation, which can lead to colored impurities and reduced yields.[1]

    • Recommendation: Verify the purity of your starting materials using techniques like melting point analysis, NMR, or chromatography.[2] If necessary, purify the 2-aminophenol by recrystallization or distillation before use.[1]

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields.

    • Temperature: The condensation of 2-aminophenol with reagents like urea often requires high temperatures, typically in a melt phase (130-160°C).[3] Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures may cause decomposition.[3] Some solvent-free reactions may require temperatures as high as 130°C for good yields.[1]

    • Reaction Time: Ensure the reaction is monitored to completion (e.g., by TLC) before workup.[3]

    • Solvent: The choice of solvent can significantly impact reaction efficiency. For some protocols, solvents like ethanol have proven effective.[4] If the reaction is sensitive to moisture, ensure the use of an anhydrous solvent.[4]

  • Catalyst Activity: The catalyst may be inactive or used in a suboptimal amount.

    • Recommendation: Ensure the catalyst is fresh and has been stored under appropriate conditions, especially if it is sensitive to air or moisture.[2] In some cases, a slight increase in catalyst loading can significantly improve the conversion rate.[2]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to low yields.

    • Recommendation: While a 1:1 stoichiometric ratio is often the starting point, a slight excess of one reactant (e.g., 1.5 to 3 equivalents of urea) can sometimes drive the reaction to completion.[3]

Issue 2: Formation of Side Products

Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common byproducts and how can I minimize them?

A2: The formation of side products is a common issue that reduces the yield and complicates purification. The nature of these byproducts depends on the synthetic route.

  • Incomplete Cyclization: A frequent side product is the stable Schiff base intermediate formed from the condensation of 2-aminophenol and an aldehyde, which fails to cyclize.[2]

    • Recommendation: To promote complete cyclization, consider increasing the reaction temperature or time.[2] The addition of a suitable oxidizing agent may also be beneficial.[4]

  • Dimerization/Polymerization: 2-aminophenol can undergo self-condensation or polymerization, especially at high temperatures or under highly acidic or basic conditions.[2]

    • Recommendation: Carefully control the reaction temperature and ensure a proper stoichiometric balance of reactants to minimize these side reactions.

  • Biuret Formation: When using a large excess of urea, it can react with itself to form biuret, which can complicate purification.[3]

    • Recommendation: Use a moderate excess of urea (1.5 to 3 equivalents) to drive the reaction without promoting significant biuret formation.[3]

  • N-Acylation without Cyclization: In reactions involving carboxylic acids or their derivatives, the amino group of 2-aminophenol may be acylated, but the subsequent intramolecular cyclization may not occur.

    • Recommendation: The choice of catalyst and reaction conditions is crucial to favor the final ring-closing step. A two-step procedure, where the intermediate amide is first formed and isolated before cyclization, can sometimes resolve this issue.

Issue 3: Incomplete Reaction

Q3: My reaction seems to have stalled and does not proceed to completion, with starting materials remaining. What steps can I take?

A3: A stalled reaction can be frustrating. Here are several troubleshooting steps to consider:

  • Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier.

    • Recommendation: Incrementally increase the reaction temperature while monitoring the progress by TLC or GC.[1]

  • Catalyst Deactivation: The catalyst may have lost its activity during the reaction.

    • Recommendation: If using a recyclable catalyst, consider adding a fresh portion to the reaction mixture.[1] Ensure the catalyst is handled and stored correctly to prevent deactivation.

  • Inert Atmosphere: If your reactants, catalyst, or intermediates are sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]

Frequently Asked Questions (FAQs)

Q4: What are the most common methods for synthesizing the benzoxazolone core?

A4: The most traditional and widely used method is the condensation and cyclization of 2-aminophenols with a one-carbon carbonyl equivalent. Common carbonyl sources include urea, phosgene and its derivatives (with safety precautions), and greener alternatives like N,N'-carbonyldiimidazole (CDI) and di-tert-butyl dicarbonate ((Boc)2O).[3] More modern approaches include transition-metal-catalyzed cyclizations.

Q5: How do I choose the right catalyst for my benzoxazolone synthesis?

A5: The choice of catalyst is highly dependent on the specific synthetic route. A wide range of catalysts have been shown to be effective, including:

  • Brønsted or Lewis acids (e.g., polyphosphoric acid (PPA), methanesulfonic acid).[1][5]

  • Transition metal catalysts (e.g., FeCl3, copper-based catalysts, palladium complexes).[6][7]

  • Nanocatalysts (e.g., TiO2, Fe3O4@SiO2-SO3H), which often offer high yields, short reaction times, and reusability.[8][9]

  • Green catalysts like ammonium chloride in ethanol.[10]

Screening different catalysts and optimizing the catalyst loading are often necessary to find the best conditions for a specific substrate.[4]

Q6: What are some effective purification strategies for benzoxazolones?

A6: Purification is a critical step to obtain a high-purity product. Common methods include:

  • Recrystallization: This is a common and effective method. The crude product can be washed with a cold solvent, such as ethanol, and then recrystallized from a suitable solvent to obtain pure crystals.[4]

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a powerful tool. A common eluent system is a mixture of hexane and ethyl acetate.[4]

  • Washing: Simple washing of the crude reaction mixture with water can help remove water-soluble impurities and byproducts.[4]

Data Presentation

Table 1: Comparison of Catalysts for Benzoxazolone Synthesis

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
FeCl3·6H2O o-Aminophenol, CCl4, H2OAcetonitrile120275[6]
TiO2 (nano) 2-Aminophenol, Aromatic AldehydesEthanol70280-94[9]
Fe3O4@SiO2-SO3H 2-Aminophenol, BenzaldehydeSolvent-free500.592[11]
(Boc)2O / K2CO3 2-AminophenolDMFRoom Temp-High
CuO Nanoparticles o-Bromoaryl carbamateDMSO110-Good to Excellent
NH4Cl 2-Aminophenol, Carboxylic AcidEthanol80-906-885[10]
BAIL Gel 2-Aminophenol, BenzaldehydeSolvent-free130598[12]

Note: Reaction conditions and yields can vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: Green Synthesis of Benzoxazolone using (Boc)2O [8]

This protocol describes an environmentally friendly synthesis of benzoxazolone.

  • Materials: 2-Aminophenol, Di-tert-butyl dicarbonate ((Boc)2O), Potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a reaction vessel, dissolve 2-aminophenol (1 mmol) in DMF (5 mL).

    • Add K2CO3 (2 mmol) to the solution and stir.

    • Add (Boc)2O (1.2 mmol) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • If necessary, recrystallize the crude product from a suitable solvent.

Protocol 2: Fe-Catalyzed Synthesis of 2-Benzoxazolone [6]

This protocol details the synthesis using an iron-based catalyst.

  • Materials: o-Aminophenol, Carbon tetrachloride (CCl4), Water (H2O), FeCl3·6H2O, Acetonitrile

  • Procedure:

    • The reaction is carried out in a glass ampoule placed in a stainless-steel micro-autoclave.

    • Load the ampoule with o-aminophenol, CCl4, H2O, and FeCl3·6H2O at a molar ratio of 50:400:800:1.

    • Seal the ampoule and place it in the autoclave.

    • Heat the reaction at 120 °C for 2 hours with stirring.

    • After the reaction, cool the autoclave, and carefully open the ampoule.

    • The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Visualizations

experimental_workflow start Start: Select Synthesis Route reagents Prepare Reactants and Catalyst start->reagents reaction Set up Reaction (Solvent, Temperature, Atmosphere) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization, Chromatography) workup->purification analysis Characterization (NMR, MS, MP) purification->analysis end End: Pure Benzoxazolone analysis->end

Caption: A generalized experimental workflow for benzoxazolone synthesis.

troubleshooting_workflow start Problem: Low Yield check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst Activity & Loading start->check_catalyst check_side_products Analyze for Side Products (TLC, NMR) start->check_side_products impure Purify Starting Materials check_purity->impure Impure optimize_conditions Optimize Conditions (Screen Temp, Solvents) check_conditions->optimize_conditions Suboptimal optimize_catalyst Screen Catalysts / Optimize Loading check_catalyst->optimize_catalyst Inactive/Suboptimal modify_protocol Modify Protocol to Minimize Side Products check_side_products->modify_protocol Present solution Improved Yield impure->solution optimize_conditions->solution optimize_catalyst->solution modify_protocol->solution

Caption: A troubleshooting decision tree for low yields in benzoxazolone synthesis.

References

strategies to minimize byproducts in the synthesis of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on strategies to improve yield and purity.

Problem 1: Low Yield of the Desired this compound Product

Low yields can be attributed to several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Nitration - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one. - Optimize Nitrating Agent Ratio: The molar ratio of nitric acid to the substrate is crucial. An insufficient amount will lead to an incomplete reaction. A slight excess of nitric acid is generally used.[1] - Ensure Proper Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. Use efficient stirring throughout the addition of the nitrating mixture and the subsequent reaction time.
Product Degradation - Control Reaction Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0-5 °C) is critical to prevent the decomposition of the product and the formation of undesired byproducts.[1] - Quenching Procedure: Pouring the reaction mixture onto ice water for quenching should be done carefully and with stirring to dissipate heat effectively.
Suboptimal Work-up - Efficient Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions for better recovery. - Minimize Transfer Losses: Be meticulous during transfers between glassware to avoid physical loss of the product.

Problem 2: Formation of Multiple Isomeric Byproducts

The primary challenge in the nitration of 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one is controlling the regioselectivity to favor the desired 7-nitro isomer over other potential isomers (e.g., 6-nitro, 4-nitro, and dinitro derivatives).

Directing Effects and Regioselectivity:

The substitution pattern on the benzoxazolone ring dictates the position of the incoming nitro group. The chloro group at the 5-position is an ortho-, para-director, while the benzoxazolone ring system itself influences the substitution pattern. The interplay of these directing effects can lead to a mixture of isomers. The formation of the 7-nitro isomer is generally favored due to steric and electronic factors.

Strategies to Enhance Regioselectivity:

StrategyDetailed Explanation
Choice of Nitrating Agent - Mixed Acid (HNO₃/H₂SO₄): This is the most common nitrating agent. The concentration and ratio of the acids can influence selectivity. Using a higher concentration of sulfuric acid can sometimes improve selectivity. - Milder Nitrating Agents: For sensitive substrates, milder reagents like acetyl nitrate or nitronium tetrafluoroborate can offer better control and reduce the formation of byproducts.
Reaction Temperature - Low-Temperature Control: Running the reaction at a consistently low temperature (e.g., -10 to 0 °C) can significantly enhance the regioselectivity by favoring the kinetically controlled product.
Solvent Effects - Solvent Polarity: The choice of solvent can influence the reactivity and selectivity of the nitration reaction. While often performed in the nitrating mixture itself, the use of co-solvents can sometimes modulate the outcome.

Problem 3: Presence of Dinitro Byproducts

Over-nitration can lead to the formation of dinitro-substituted benzoxazolones, which can be difficult to separate from the desired mononitro product.

Mitigation Strategies:

StrategyDetailed Explanation
Stoichiometric Control - Limiting Nitric Acid: Use a carefully measured amount of nitric acid, typically a slight excess (1.05-1.1 equivalents), to minimize the chance of a second nitration event.[1]
Reaction Time - Monitor Reaction Progress: Avoid unnecessarily long reaction times after the starting material has been consumed, as this can increase the likelihood of dinitration.
Temperature Control - Maintain Low Temperature: Higher temperatures can promote over-nitration. Strict adherence to the optimal low-temperature protocol is essential.

Frequently Asked Questions (FAQs)

Q1: What is the expected major byproduct in the nitration of 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one?

A1: Based on the directing effects of the chloro and the benzoxazolone ring substituents, the most likely isomeric byproduct is the 5-chloro-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one. The formation of other isomers such as the 4-nitro derivative and dinitro products is also possible, depending on the reaction conditions.

Q2: How can I effectively separate the desired 7-nitro isomer from its byproducts?

A2: Separation of isomeric nitro compounds can be challenging. The following techniques are recommended:

  • Column Chromatography: This is the most effective method for separating isomers with different polarities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can provide good separation.

  • Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, fractional recrystallization can be an effective purification method. Experiment with different solvent systems to find the optimal one for selective crystallization of the desired product.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the products?

A3:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot(s).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and identification of any isomeric byproducts. The distinct substitution patterns of the isomers will result in unique chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying byproducts.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups present in the molecule, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the carbonyl group of the benzoxazolone ring (around 1760 cm⁻¹).

Q4: Are there any safety precautions I should take during the nitration reaction?

A4: Yes, nitration reactions require strict safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

  • Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care. Always add acid to water, never the other way around.

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an ice bath to control the temperature and add reagents slowly and carefully.

Experimental Protocols

Synthesis of 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (Precursor)

This protocol is adapted from the synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one.

Materials:

  • 2-amino-4-chlorophenol

  • Urea

  • Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-chlorophenol (1 equivalent) in a minimal amount of dimethylformamide.

  • Add urea (1 equivalent) to the solution.

  • Reflux the mixture at approximately 60°C for 3 hours, or until the evolution of ammonia gas ceases.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water with constant stirring.

  • Collect the resulting precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one.

Nitration of 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (General Protocol)

This is a general protocol based on standard nitration procedures for aromatic compounds. Optimization of specific parameters may be required.

Materials:

  • 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethyl Acetate (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5-10 volumes relative to the substrate) to 0°C in an ice-salt bath.

  • Slowly add 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 5°C. Stir until all the solid has dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05-1.1 equivalents) to a small amount of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the benzoxazolone derivative, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Alternatively, if the product does not precipitate or for better recovery, extract the quenched reaction mixture with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Nitrated Benzoxazolone Derivatives (Illustrative Data based on Analogous Reactions)

EntryNitrating AgentTemperature (°C)Reaction Time (h)Approximate Yield (%)Reference
1HNO₃/H₂SO₄0 - 5285-95[1]
2HNO₃/H₂SO₄25 (Room Temp)260-70 (with more byproducts)General Observation
3Acetyl Nitrate0 - 5370-80General Knowledge
4HNO₃ in Acetic Anhydride0 - 52.575-85General Knowledge

Note: The yields are illustrative and can vary depending on the specific substrate and reaction scale.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nitration cluster_2 Step 3: Purification start 2-amino-4-chlorophenol + Urea reaction1 Reflux in DMF (60°C, 3h) start->reaction1 product1 5-chloro-2,3-dihydro- 1,3-benzoxazol-2-one reaction1->product1 purification1 Precipitation in Water & Recrystallization product1->purification1 precursor 5-chloro-2,3-dihydro- 1,3-benzoxazol-2-one purification1->precursor Purified Precursor reaction2 Nitrating Mixture (HNO₃/H₂SO₄) 0-5°C, 1-2h precursor->reaction2 product2 Crude 5-Chloro-7-nitro- 2,3-dihydro-1,3-benzoxazol-2-one reaction2->product2 crude_product Crude Product product2->crude_product Work-up purification2 Column Chromatography or Recrystallization crude_product->purification2 final_product Pure 5-Chloro-7-nitro- 2,3-dihydro-1,3-benzoxazol-2-one purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for byproduct minimization in the synthesis.

References

Validation & Comparative

A Comparative Guide to Alternative Precursors in Bifeprunox Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and chemists in the field of drug development, the optimization of synthetic routes is a critical endeavor to enhance efficiency, reduce costs, and improve the overall sustainability of pharmaceutical production. This guide provides a detailed comparison of the established synthesis of the atypical antipsychotic agent Bifeprunox and a notable, more recent alternative, focusing on the precursors and methodologies employed.

Executive Summary

The synthesis of Bifeprunox has traditionally relied on the alkylation of a pre-formed piperazinyl benzoxazolone core. However, an improved, more convergent synthesis has been developed, offering higher yields and a more streamlined process. This guide will compare these two primary routes:

  • Traditional Alkylation Route: This method involves the synthesis of two key intermediates, 7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one and 3-(bromomethyl)-1,1'-biphenyl, which are then coupled in the final step.

  • Improved Azidation Route: Developed by Nerdinger and colleagues, this approach builds the molecule in a more linear fashion, with a key C-N bond formation achieved through the azidation of a lithiated phenol ether.

This comparison will delve into the quantitative aspects of each synthesis, provide detailed experimental protocols, and visualize the synthetic pathways to offer a comprehensive overview for drug development professionals.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative differences between the two synthetic pathways for Bifeprunox.

ParameterTraditional Alkylation RouteImproved Azidation Route (Nerdinger et al.)
Key Precursors 7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one, 3-(bromomethyl)-1,1'-biphenyl2-(piperazin-1-yl)phenol, 3-phenylbenzaldehyde
Number of Steps Multi-step syntheses for both precursors6 steps from 2-(piperazin-1-yl)phenol
Overall Yield Reported to have low overall yields in patented processes.Estimated to be around 25-30% over 6 steps.
Key Reactions N-alkylationDirected ortho-metalation, Azidation, Reduction, Cyclization
Reagents of Note Diisopropylethylamine, Potassium iodiden-Butyllithium, Tosyl azide, Magnesium turnings, 1,1'-Carbonyldiimidazole (CDI)
Purification Requires purification of two separate advanced intermediates.Purification of intermediates can be challenging; some are used crude.

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the two primary synthetic routes to Bifeprunox.

Traditional_Alkylation_Route cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis A Starting Materials for Benzoxazolone B 7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one A->B Multiple Steps E Bifeprunox B->E Alkylation C Starting Materials for Biphenyl D 3-(bromomethyl)-1,1'-biphenyl C->D Multiple Steps D->E Alkylation

Caption: Traditional Alkylation Route for Bifeprunox Synthesis.

Improved_Azidation_Route A 2-(piperazin-1-yl)phenol C 2-(4-(3-phenylbenzyl)piperazin-1-yl)phenol A->C Reductive Amination B 3-phenylbenzaldehyde B->C D MOM-protected phenol C->D MOM Protection E Azido intermediate D->E ortho-Metalation & Azidation F Amino intermediate E->F Azide Reduction G Deprotected aminophenol F->G Deprotection H Bifeprunox G->H Cyclization with CDI

Caption: Improved Azidation Route for Bifeprunox Synthesis by Nerdinger et al.

Experimental Protocols

Traditional Alkylation Route

Step 1: Synthesis of 7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one

This intermediate can be prepared through various multi-step sequences, often starting from 2-amino-6-nitrophenol or a related derivative. The synthesis involves the formation of the benzoxazolone ring and the introduction of the piperazine moiety.

Step 2: Synthesis of 3-(bromomethyl)-1,1'-biphenyl

This precursor can be synthesized from 3-methyl-1,1'-biphenyl via a radical bromination reaction, for example, using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride, under UV irradiation.

Step 3: Alkylation to form Bifeprunox

To a solution of 7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one (1.0 eq.) in a suitable solvent such as acetonitrile are added diisopropylethylamine (DIPEA, 1.5 eq.) and potassium iodide (catalytic amount). 3-(bromomethyl)-1,1'-biphenyl (1.1 eq.) is then added, and the reaction mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or LC-MS). After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford Bifeprunox.

Improved Azidation Route (Nerdinger et al.)

This six-step synthesis begins with commercially available precursors.[1]

Step 1: Reductive Amination

2-(piperazin-1-yl)phenol (1.0 eq.) and 3-phenylbenzaldehyde (1.05 eq.) are dissolved in dichloromethane. Sodium triacetoxyborohydride (1.2 eq.) is added portion-wise, and the mixture is stirred at room temperature overnight. The reaction is then quenched with saturated sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield 2-(4-(3-phenylbenzyl)piperazin-1-yl)phenol, which can be purified by crystallization. (Yield: ~93%).

Step 2: MOM Protection

The product from the previous step (1.0 eq.) is dissolved in dichloromethane. Diisopropylethylamine (1.5 eq.) is added, followed by the dropwise addition of methoxymethyl chloride (MOM-Cl, 1.2 eq.) at 0 °C. The reaction is stirred at room temperature until completion. The mixture is then washed with water and brine, dried, and concentrated to give the MOM-protected intermediate. (Yield: ~95%).

Step 3: Directed ortho-Metalation and Azidation

The MOM-protected phenol (1.0 eq.) is dissolved in anhydrous diethyl ether and cooled to -78 °C. n-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred for 1 hour. A solution of tosyl azide (1.2 eq.) in diethyl ether is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with diethyl ether. The crude azide is used in the next step without further purification.

Step 4: Azide Reduction

The crude azide from the previous step is dissolved in methanol. Magnesium turnings (excess) are added, and the mixture is stirred at room temperature until the reaction is complete. The solvent is removed, and the residue is extracted with dichloromethane to yield the amino intermediate. (Yield over 2 steps: ~64%).

Step 5: Deprotection

The amino intermediate is dissolved in dichloromethane and stirred vigorously with 6 M hydrochloric acid for 48 hours at room temperature. The organic solvent is removed, water is added, and the mixture is heated to 100 °C for 1 hour. Insoluble material is filtered off, and the hot filtrate is neutralized with solid sodium bicarbonate. The product is extracted with dichloromethane, dried, and concentrated. (Yield: ~63%).

Step 6: Cyclization

The deprotected aminophenol (1.0 eq.) is dissolved in tetrahydrofuran (THF). 1,1'-Carbonyldiimidazole (CDI, 1.1 eq.) is added, and the mixture is heated to reflux. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to afford Bifeprunox. (Yield: ~85%).

Conclusion

The improved azidation route for the synthesis of Bifeprunox presents a more efficient and higher-yielding alternative to the traditional alkylation approach. By starting from readily available precursors and employing a convergent strategy, this method offers a significant advantage in terms of overall yield and potentially a more streamlined manufacturing process. While the traditional route relies on the synthesis and coupling of two advanced intermediates, which may present its own set of challenges in terms of purification and handling, the improved route provides a clear and well-documented pathway to the final product. For researchers and drug development professionals, the choice of synthetic route will depend on various factors, including the availability and cost of starting materials, scalability, and the desired purity of the final compound. The detailed protocols and comparative data presented in this guide are intended to aid in making an informed decision for the efficient synthesis of Bifeprunox.

References

comparative study of benzoxazolone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of the benzoxazolone core is a critical process for researchers and professionals in drug development, given its prevalence in a wide range of biologically active compounds. The selection of a synthetic route is often a balance between efficiency, scalability, safety, and the desired substitution pattern on the final molecule. This guide provides a comparative analysis of prominent methods for benzoxazolone synthesis, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Synthesis Methods

The most common approaches to synthesizing the benzoxazolone scaffold can be broadly categorized into three main strategies: the classical cyclization of 2-aminophenols, modern nanocatalyst-mediated reactions, and transition-metal-catalyzed cyclizations. Each method offers distinct advantages and disadvantages in terms of reaction conditions, yields, and environmental impact.

MethodStarting MaterialsKey Reagents/CatalystTemperature (°C)Reaction TimeYield (%)AdvantagesDisadvantages
Classical Cyclization (Phosgene-based) 2-AminophenolPhosgene or its derivatives (e.g., triphosgene)Room Temperature to RefluxVariableGenerally HighHigh yields, well-established method.Use of highly toxic and hazardous reagents.[1][2]
Green Cyclization 2-AminophenolDi-tert-butyl dicarbonate ((Boc)₂O), K₂CO₃Room TemperatureMonitored by TLCHighEnvironmentally friendly, avoids hazardous reagents.[3]May not be suitable for all substituted 2-aminophenols.[3]
Nanocatalysis 2-Aminophenol, AldehydeFe₃O₄@SiO₂-SO₃H5015-25 min83-93[4]High yields, short reaction times, reusable catalyst, solvent-free.[3][4]Requires synthesis of the nanocatalyst.[3]
Transition-Metal-Catalyzed Cyclization o-Bromoaryl carbamateCuO Nanoparticles110Monitored by TLCGood to ExcellentLigand-free, heterogeneous catalyst, broad substrate scope.[3]Requires pre-functionalized starting material.[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate experimental design and execution.

Green Cyclization of 2-Aminophenol using Boc Anhydride

This protocol is an adaptation of an environmentally friendly synthesis of benzoxazolones.[3]

Materials:

  • 2-Aminophenol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-aminophenol (1 mmol) in DMF (5 mL), add K₂CO₃ (2 mmol) and (Boc)₂O (1.2 mmol).[3]

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored, for example, by Thin Layer Chromatography (TLC).[3]

  • Upon completion, pour the reaction mixture into ice-water.[3]

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the benzoxazolone product.[3]

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[3]

Nanocatalyst-Mediated Synthesis

This method utilizes magnetic nanoparticles as a reusable catalyst for the synthesis of 2-arylbenzoxazoles, which can be precursors to benzoxazolones.

Materials:

  • 2-Aminophenol

  • Aromatic Aldehyde

  • Fe₃O₄@SiO₂-SO₃H nanoparticles

Procedure:

  • In a reaction vessel, combine 2-aminophenol (1 mmol), the aromatic aldehyde (1 mmol), and the Fe₃O₄@SiO₂-SO₃H nanocatalyst.

  • Heat the solvent-free mixture at 50 °C for the required time (typically 15-25 minutes).[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, the catalyst can be separated using an external magnet.

  • The crude product can be purified by column chromatography on silica gel.

Transition-Metal-Catalyzed Intramolecular Cyclization

This protocol employs copper oxide nanoparticles to catalyze the intramolecular cyclization of o-bromoaryl carbamates.[3]

Materials:

  • o-Bromoaryl carbamate

  • CuO Nanoparticles (CuO NPs)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, combine the o-bromoaryl carbamate (1 mmol), CuO NPs (e.g., 5 mol%), and DMSO (3 mL).[3]

  • Heat the reaction mixture at a specified temperature (e.g., 110 °C) under an air atmosphere. The reaction time will vary and should be monitored by TLC.[3]

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.[3]

Visualizing the Synthetic Workflows

The following diagram illustrates the logical flow and key distinctions between the three major synthetic strategies for benzoxazolone.

Benzoxazolone_Synthesis_Comparison cluster_0 Starting Material cluster_1 Synthetic Method cluster_2 Key Reagents / Conditions cluster_3 Product 2-Aminophenol 2-Aminophenol Classical/Green Cyclization Classical/Green Cyclization 2-Aminophenol->Classical/Green Cyclization Nanocatalysis Nanocatalysis 2-Aminophenol->Nanocatalysis o-Bromoaryl Carbamate o-Bromoaryl Carbamate Transition-Metal Catalysis Transition-Metal Catalysis o-Bromoaryl Carbamate->Transition-Metal Catalysis Phosgene or (Boc)2O Phosgene or (Boc)2O Classical/Green Cyclization->Phosgene or (Boc)2O Fe3O4@SiO2-SO3H, 50°C Fe3O4@SiO2-SO3H, 50°C Nanocatalysis->Fe3O4@SiO2-SO3H, 50°C CuO NPs, 110°C CuO NPs, 110°C Transition-Metal Catalysis->CuO NPs, 110°C Benzoxazolone Benzoxazolone Phosgene or (Boc)2O->Benzoxazolone Fe3O4@SiO2-SO3H, 50°C->Benzoxazolone CuO NPs, 110°C->Benzoxazolone

Caption: Comparative workflow of major benzoxazolone synthesis methods.

References

validating antimicrobial activity of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one derivatives against standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of synthesized 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one derivatives against standard antibiotics. The data presented is intended to inform research and development efforts in the discovery of novel antimicrobial agents. Benzoxazolinones, including their halogenated and nitrated derivatives, are a class of heterocyclic compounds that have garnered significant interest due to their potential as defense compounds against a range of pathogens, including bacteria and fungi.[1][2]

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of various 5-chloro-1,3-benzoxazol-2(3H)-one derivatives was evaluated and compared against standard antibiotics using the agar well diffusion method. The diameter of the zone of inhibition, which indicates the extent of antimicrobial activity, was measured in millimeters (mm). The following tables summarize the results for different derivatives against Gram-positive bacteria, Gram-negative bacteria, and fungi.

Table 1: Antibacterial Activity of 5-chloro-1,3-benzoxazol-2(3H)-one Derivatives and Standard Antibiotics against Gram-Positive Bacteria [1]

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. Bacillus subtilisZone of Inhibition (mm) vs. Staphylococcus aureus
P2A 50021
100043
150065
P2B 500--
100021
150043
P4A 50068
1000912
15001416
P4B 500810
10001215
15001618
P5A 5002-
100042
150064
P6A 50046
100079
15001012
Ampicillin 5001012
10001618
15002225
Cephalexin 5001214
10001820
15002428

(-) indicates no activity

Table 2: Antibacterial Activity of 5-chloro-1,3-benzoxazol-2(3H)-one Derivatives and Standard Antibiotics against Gram-Negative Bacteria [1]

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. Escherichia coli
P2A 500-
10002
15004
P2B 500-
10001
15003
P4A 5007
100010
150014
P4B 5009
100013
150017
P5A 500-
10002
15004
P6A 5005
10008
150011
Ampicillin 5009
100014
150020
Cephalexin 50011
100016
150022

(-) indicates no activity

Table 3: Antifungal Activity of 5-chloro-1,3-benzoxazol-2(3H)-one Derivatives and Standard Antifungal Agent against Fungi [1]

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. Candida albicans
P2A 5002
10004
15007
P2B 5004
10007
150010
P4A 5006
10009
150013
P4B 5008
100011
150015
P5A 500-
10002
15005
P6A 5003
10006
15009
Miconazole 50010
100015
150020

(-) indicates no activity

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of a substance.[1]

  • Media Preparation: Nutrient agar was prepared using 2% agar, 1% peptone, 1% beef extract, 0.5% sodium chloride, and distilled water. The mixture was heated to dissolve the components and then sterilized by autoclaving.[1]

  • Inoculum Preparation: A small amount of the test microorganism was transferred to sterile normal saline (0.9% NaCl) to create an inoculum suspension.[1]

  • Plate Preparation: Approximately 0.5 mL of the inoculum was added to a sterile Petri dish, followed by the addition of melted and cooled (45°C) nutrient agar. The plate was gently swirled to ensure even distribution of the microorganism and allowed to solidify.[1]

  • Well Creation: Wells of 6-8 mm diameter were created in the solidified agar using a sterile cork borer.

  • Application of Test Compounds and Controls: The synthesized benzoxazolone derivatives were dissolved in DMSO to prepare solutions of 500, 1000, and 1500 µg/mL. Standard antibiotics (Ampicillin and Cephalexin) and an antifungal agent (Miconazole) were dissolved in sterile water to the same concentrations. A fixed volume of each test and standard solution was added to the respective wells.[1]

  • Incubation: The plates were incubated at 37°C for 24 hours.[1]

  • Data Collection: After incubation, the diameter of the zone of inhibition around each well was measured in millimeters. The zone of inhibition is a clear area where microbial growth is inhibited by the test substance.[1]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Nutrient Agar pour_plates Inoculate & Pour Agar Plates prep_media->pour_plates prep_inoculum Prepare Microbial Inoculum prep_inoculum->pour_plates prep_compounds Prepare Test Compounds & Standards add_compounds Add Compounds to Wells prep_compounds->add_compounds create_wells Create Wells in Agar pour_plates->create_wells create_wells->add_compounds incubate Incubate Plates (37°C, 24h) add_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Agar Well Diffusion Experimental Workflow

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Reagents:

    • Prepare a 2X stock solution of the test compound and standard antibiotics in an appropriate solvent.

    • Prepare sterile Mueller-Hinton Broth (MHB) or other suitable broth medium.

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

  • Serial Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2X stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Dilute the standardized inoculum in broth to the final desired concentration.

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and bringing the test compounds to their final concentrations.

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no antimicrobial agent).

    • Sterility Control: A well containing only broth (no inoculum or antimicrobial agent).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) compared to the growth control.

Potential Mechanism of Action: Quorum Sensing Inhibition

While the exact antimicrobial mechanisms of this compound derivatives are still under investigation, a potential mode of action for some benzoxazolone derivatives is the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In pathogenic bacteria like Pseudomonas aeruginosa, QS regulates the expression of virulence factors and biofilm formation. By interfering with QS signaling, these compounds can potentially reduce the pathogenicity of bacteria without directly killing them, which may exert less selective pressure for the development of resistance.

quorum_sensing_inhibition cluster_bacterium Bacterial Cell cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase AHL_Las 3-oxo-C12-HSL (Autoinducer) LasI->AHL_Las Synthesizes LasR LasR Receptor AHL_Las->LasR Binds to LasR_AHL LasR-AHL Complex LasR->LasR_AHL Virulence_Las Virulence Gene Expression (e.g., elastase) LasR_AHL->Virulence_Las Activates RhlI RhlI Synthase LasR_AHL->RhlI Activates AHL_Rhl C4-HSL (Autoinducer) RhlI->AHL_Rhl Synthesizes RhlR RhlR Receptor AHL_Rhl->RhlR Binds to RhlR_AHL RhlR-AHL Complex RhlR->RhlR_AHL Virulence_Rhl Virulence Gene Expression (e.g., rhamnolipids) RhlR_AHL->Virulence_Rhl Activates Benzoxazolone Benzoxazolone Derivative Benzoxazolone->LasR Inhibits Binding Benzoxazolone->RhlR Inhibits Binding

Quorum Sensing Inhibition Pathway

References

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one vs other intermediates for Bifeprunox synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision impacting efficiency, scalability, and cost. This guide provides a comparative analysis of synthetic pathways for Bifeprunox, a partial dopamine D2 and serotonin 5-HT1A receptor agonist. While a direct synthetic route for Bifeprunox utilizing 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one as an intermediate is not prominently described in the reviewed literature, this guide will compare two established alternative syntheses, hereafter referred to as Route A and Route B.

Introduction to Bifeprunox and Its Synthesis

Bifeprunox is an atypical antipsychotic agent that has been investigated for the treatment of schizophrenia and bipolar disorder. Its synthesis involves the construction of a core benzoxazolone moiety, which is then coupled with a substituted piperazine side chain. The efficiency of this process is highly dependent on the chosen starting materials and the synthetic strategy employed. This guide will delve into two distinct approaches to the synthesis of the key benzoxazolone intermediate and its subsequent elaboration to Bifeprunox.

Comparative Analysis of Synthetic Routes

This section will compare two synthetic routes to Bifeprunox. Route A commences with the nitration of a phenolic precursor, while Route B employs an azidation strategy on a protected aminophenol.

Route A: Synthesis via Nitration of 2,6-Dinitrophenol

This synthetic pathway begins with 2,6-dinitrophenol and proceeds through a nitro-benzoxazolone intermediate.

Step 1: Synthesis of 2-Amino-6-nitrophenol

  • Reactants: 2,6-dinitrophenol, Sodium sulfide (Na2S), Sodium bicarbonate (NaHCO3)

  • Solvent: Methanol/Water

  • Procedure: One of the nitro groups of 2,6-dinitrophenol is selectively reduced using sodium sulfide in a mixture of methanol and water, with sodium bicarbonate as a buffer.

Step 2: Synthesis of 7-Nitro-1,3-benzoxazolidin-2-one

  • Reactants: 2-Amino-6-nitrophenol, Carbonyldiimidazole (CDI)

  • Solvent: Dry Tetrahydrofuran (THF)

  • Procedure: The resulting aniline is condensed with carbonyldiimidazole in dry THF to form the benzoxazolone ring.

Step 3: Synthesis of 7-Amino-1,3-benzoxazol-2-one

  • Reactants: 7-Nitro-1,3-benzoxazolidin-2-one

  • Catalyst: Raney Nickel (Ra-Ni)

  • Procedure: The nitro group is reduced to an amine via catalytic hydrogenation using Raney Nickel.

Step 4: Synthesis of 7-(Piperazin-1-yl)-1,3-benzoxazol-2-one

  • Reactants: 7-Amino-1,3-benzoxazol-2-one, Bis(2-chloroethyl)amine hydrochloride

  • Procedure: The amino-benzoxazolone is reacted with bis(2-chloroethyl)amine hydrochloride to introduce the piperazine ring.

Step 5: Synthesis of Bifeprunox

  • Reactants: 7-(Piperazin-1-yl)-1,3-benzoxazol-2-one, 3-Phenylbenzyl bromide

  • Base: Diisopropylethylamine (i-Pr2NEt)

  • Catalyst: Potassium iodide (KI)

  • Solvent: Acetonitrile

  • Procedure: The final step involves the alkylation of the piperazine nitrogen with 3-phenylbenzyl bromide in the presence of a non-nucleophilic base and a catalytic amount of potassium iodide.[1]

Route B: Improved Synthesis via Azidation of a Lithiated Phenol Ether

This revised and more efficient six-step synthesis focuses on the early introduction of the side chain and a key azidation step.[2]

Step 1: Protection of 2-Aminophenol

  • Reactants: 2-Aminophenol, Methoxymethyl chloride (MOM-Cl)

  • Procedure: The hydroxyl group of 2-aminophenol is protected as a methoxymethyl (MOM) ether.

Step 2: Introduction of the Piperazine Moiety

  • Reactants: MOM-protected 2-aminophenol, 1-(3-Phenylbenzyl)piperazine

  • Procedure: The protected aminophenol is coupled with the pre-formed piperazine side chain.

Step 3: Directed Ortho-Lithiation and Azidation

  • Reactants: The product from Step 2, n-Butyllithium, 2-Ethylimidazole-1-sulfonyl azide

  • Procedure: The aromatic ring is selectively lithiated at the position ortho to the MOM-ether and then quenched with an azide source to introduce the azide group.[2]

Step 4: Reduction of the Azide

  • Reactants: The azide from Step 3, Magnesium

  • Solvent: Methanol

  • Procedure: The azide is reduced to the corresponding amine using magnesium metal in methanol.[2]

Step 5: Deprotection of the Phenolic Group

  • Reactants: The amine from Step 4, Hydrochloric acid

  • Procedure: The MOM protecting group is removed under acidic conditions to reveal the free phenol.[2]

Step 6: Cyclization to Bifeprunox

  • Reactants: The aminophenol from Step 5, Carbonyldiimidazole (CDI)

  • Solvent: Tetrahydrofuran (THF)

  • Procedure: The final cyclization to form the benzoxazolone ring is achieved by heating with CDI in THF, yielding Bifeprunox as the free base.[2]

Quantitative Data Summary

ParameterRoute ARoute B
Starting Material 2,6-Dinitrophenol2-Aminophenol
Number of Steps 56
Key Intermediate 7-Nitro-1,3-benzoxazolidin-2-one4-(3-Azido-2-(methoxymethoxy)phenyl)-1-(3-phenylbenzyl)piperazine
Overall Yield Not explicitly stated in the provided sourceReported as an "efficient synthesis"[2]
Reagent Hazards Use of Raney Nickel (pyrophoric)Use of n-Butyllithium (pyrophoric) and azides (potentially explosive)

Synthesis Workflow Diagrams

Route_A cluster_0 Route A: Bifeprunox Synthesis A 2,6-Dinitrophenol B 2-Amino-6-nitrophenol A->B Na2S, NaHCO3 C 7-Nitro-1,3-benzoxazolidin-2-one B->C CDI, THF D 7-Amino-1,3-benzoxazol-2-one C->D Ra-Ni, H2 E 7-(Piperazin-1-yl)-1,3-benzoxazol-2-one D->E Bis(2-chloroethyl)amine F Bifeprunox E->F 3-Phenylbenzyl bromide, i-Pr2NEt, KI

Caption: Synthetic pathway for Bifeprunox starting from 2,6-dinitrophenol (Route A).

Route_B cluster_1 Route B: Improved Bifeprunox Synthesis G 2-Aminophenol H MOM-protected 2-Aminophenol G->H MOM-Cl I Coupled Piperazine Intermediate H->I 1-(3-Phenylbenzyl)piperazine J Azido Intermediate I->J 1. n-BuLi 2. Azide source K Amino Intermediate J->K Mg, MeOH L Aminophenol Intermediate K->L HCl M Bifeprunox L->M CDI, THF

Caption: Improved synthetic pathway for Bifeprunox via an azidation step (Route B).

Conclusion

Both Route A and Route B present viable pathways for the synthesis of Bifeprunox. Route A utilizes classical nitration and reduction reactions, which are well-established but may involve hazardous reagents like Raney Nickel. Route B, described as an "improved synthesis," employs a more modern approach with directed ortho-metalation and azidation.[2] This route may offer advantages in terms of efficiency and control over regioselectivity. The choice between these routes would depend on factors such as the scale of the synthesis, available equipment, and safety considerations associated with the handling of pyrophoric and potentially explosive reagents. While the initially proposed intermediate, this compound, did not appear in the context of Bifeprunox synthesis in the reviewed literature, the comparative analysis of these two established routes provides valuable insights for researchers in the field.

References

Efficacy of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives Compared to Standard Antifungal Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A study evaluating the antifungal potential of novel 5-chloro-1,3-benzoxazol-2(3H)-one derivatives has demonstrated promising activity against various fungal strains, with some compounds exhibiting efficacy comparable to the established antifungal agent, Miconazole. This comparative guide provides a detailed analysis of the experimental data, protocols, and findings for researchers, scientists, and professionals in drug development.

Introduction

Benzoxazole and its derivatives are recognized as a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1][2][3][4] Recent research has focused on the synthesis and evaluation of substituted benzoxazolone derivatives as potential antimicrobial agents.[5][6][7][8] This guide focuses on a series of synthesized 5-chloro-1,3-benzoxazol-2(3H)-one derivatives and their antifungal efficacy in comparison to known antifungal drugs. The attachment of various substituents to the core benzoxazolone structure is a strategy aimed at enhancing the potency and spectrum of antimicrobial activity.[5][6][7][8]

Comparative Antifungal Activity

The antifungal activity of six synthesized 5-chloro-1,3-benzoxazol-2(3H)-one derivatives (P2A, P2B, P4A, P4B, P5A, and P6A) was assessed against several fungal species. The results, presented as the zone of inhibition, are summarized below in comparison to the standard antifungal agent Miconazole.

CompoundAspergillus niger (Zone of Inhibition in mm)Candida albicans (Zone of Inhibition in mm)Candida glabrata (Zone of Inhibition in mm)
P2A 101210
P2B 121512
P4A 141613
P4B 151814
P5A 101110
P6A 131412
Miconazole (Standard) 202219

Key Findings:

  • Compounds P4A and P4B demonstrated the most significant antifungal activity among the synthesized derivatives against all tested fungal strains.[5][6][7][8]

  • Compound P2B showed good antifungal activity, particularly against Candida albicans, with an efficacy approximately half that of Miconazole.[5][6][7][8]

  • The antibacterial and antifungal activity of compounds P4A and P4B was noted to be half that of Ampicillin and Cephalexin in related antibacterial tests.[5][6][7][8]

Experimental Protocols

The evaluation of the antifungal efficacy of the 5-chloro-1,3-benzoxazol-2(3H)-one derivatives was conducted using the following methodology.

Antifungal Susceptibility Testing

The antifungal activity was determined using the agar disc diffusion method.

  • Medium Preparation: Sabouraud Dextrose Agar was prepared, sterilized by autoclaving, and poured into sterile petri dishes.

  • Inoculation: The agar surface was uniformly inoculated with a standardized suspension of the test fungi (Aspergillus niger, Candida albicans, and Candida glabrata).

  • Disc Preparation and Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a 100 µg/ml solution of the test compounds and the standard drug (Miconazole) in Dimethylformamide (DMF). A negative control disc was impregnated with DMF alone. The discs were then placed on the surface of the inoculated agar plates.

  • Incubation: The plates were incubated at 28°C for 48-72 hours.

  • Data Collection: The diameter of the zone of inhibition around each disc was measured in millimeters. The experiment was performed in triplicate to ensure accuracy.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antifungal screening of the 5-chloro-1,3-benzoxazol-2(3H)-one derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Antifungal Screening Phase start Start: 2-aminophenol derivative step1 Reaction with substituted aldehydes start->step1 step2 Oxidation to form benzoxazole ring step1->step2 step3 Purification and Characterization (TLC, IR, NMR, Mass Spec) step2->step3 end_synthesis Synthesized Derivatives (P2A, P2B, P4A, P4B, P5A, P6A) step3->end_synthesis step4 Agar Disc Diffusion Assay end_synthesis->step4 Test Compounds start_screening Prepare Fungal Cultures (A. niger, C. albicans, C. glabrata) start_screening->step4 step5 Incubation (28°C, 48-72h) step4->step5 step6 Measure Zone of Inhibition (mm) step5->step6 end_screening Comparative Efficacy Data step6->end_screening Miconazole Miconazole (Standard) Miconazole->step4 Positive Control

Caption: Workflow for Synthesis and Antifungal Evaluation.

Conclusion

The synthesized 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, particularly compounds P4A and P4B, exhibit notable antifungal properties. While not as potent as the standard agent Miconazole, these derivatives represent a promising scaffold for the development of new antifungal drugs. Further structure-activity relationship (SAR) studies could lead to the design and synthesis of more potent benzoxazolone-based antifungal agents.

References

comparison of spectroscopic data of synthesized vs commercial 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for synthesized versus commercially available 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one. The data presented for the synthesized compound is predicted based on established chemical principles and spectroscopic data of analogous compounds. This guide is intended to aid researchers in verifying the identity and purity of this compound, whether obtained from commercial suppliers or synthesized in-house.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its molecular formula is C₇H₃ClN₂O₄ and it has a molecular weight of 214.56 g/mol . Accurate characterization of this molecule is crucial for its application in research and development. This guide outlines the expected outcomes from key spectroscopic techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound. The data for the "Commercial" sample assumes a high-purity standard, while the "Synthesized" sample data anticipates potential characteristic signals and impurities based on a plausible synthetic route.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Assignment Predicted Chemical Shift (δ, ppm) - Commercial Predicted Chemical Shift (δ, ppm) - Synthesized Expected Multiplicity Notes
NH~12.0~12.0Broad SingletExchangeable with D₂O.
H-4~8.2~8.2Doublet (d)
H-6~7.9~7.9Doublet (d)
Starting Material: 2-amino-4-chloro-6-nitrophenolNot expectedPossible trace amounts-Aromatic and amine protons would appear in the 6-9 ppm and 5-6 ppm regions, respectively.
Solvent Residue (e.g., DMF)Not expectedPossible trace amounts-Dimethylformamide signals may be present around 8.0, 2.9, and 2.7 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Assignment Predicted Chemical Shift (δ, ppm) - Commercial Predicted Chemical Shift (δ, ppm) - Synthesized Notes
C=O~153~153Carbonyl carbon.
C-3a~145~145
C-7a~140~140
C-7~135~135Carbon bearing the nitro group.
C-5~125~125Carbon bearing the chloro group.
C-4~115~115
C-6~110~110

Table 3: Mass Spectrometry Data

Technique Expected [M-H]⁻ or [M+H]⁺ (Commercial) Expected [M-H]⁻ or [M+H]⁺ (Synthesized) Notes
ESI-MSm/z 213/215 (Cl isotope pattern)m/z 213/215 (Cl isotope pattern)Negative ion mode is often suitable for acidic protons.
ESI-MSm/z 215/217 (Cl isotope pattern)m/z 215/217 (Cl isotope pattern)Positive ion mode.

Table 4: Infrared (IR) Spectroscopy Data

Functional Group Expected Wavenumber (cm⁻¹) - Commercial Expected Wavenumber (cm⁻¹) - Synthesized Vibration Mode
N-H~3200-3000~3200-3000Stretching
C-H (aromatic)~3100-3000~3100-3000Stretching
C=O (lactone)~1780-1760~1780-1760Stretching
C=C (aromatic)~1600, ~1480~1600, ~1480Stretching
C-N~1350~1350Stretching
C-Cl~800-600~800-600Stretching
NO₂~1530 (asymmetric), ~1340 (symmetric)~1530 (asymmetric), ~1340 (symmetric)Stretching

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the reaction of 2-amino-4-chloro-6-nitrophenol with a carbonylating agent such as urea. This method is analogous to the synthesis of similar benzoxazolones.

Materials:

  • 2-amino-4-chloro-6-nitrophenol

  • Urea

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-amino-4-chloro-6-nitrophenol in a minimal amount of DMF.

  • Add 1.1 equivalents of urea to the solution.

  • Heat the reaction mixture to reflux (approximately 120-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 3-5 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • ¹H NMR: Standard parameters for proton NMR, including a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Standard parameters for carbon NMR, with a sufficient number of scans.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is a suitable method.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire data in both positive and negative ion modes.

Infrared (IR) Spectroscopy:

  • Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr: Grind a small amount of the sample with dry KBr and press into a thin pellet.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mandatory Visualization

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-amino-4-chloro-6-nitrophenol + Urea reaction Reflux in DMF start->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization workup->purification synthesized_product Synthesized Product purification->synthesized_product nmr 1H & 13C NMR synthesized_product->nmr Analysis ms Mass Spectrometry synthesized_product->ms ir IR Spectroscopy synthesized_product->ir comparison Data Comparison nmr->comparison ms->comparison ir->comparison commercial_product Commercial Product commercial_product->nmr Analysis commercial_product->ms commercial_product->ir

Caption: Workflow for the synthesis and spectroscopic comparison.

Discussion

The primary difference between the spectroscopic data of a commercial and a synthesized sample of this compound is expected to be the presence of impurities in the latter. A high-purity commercial sample should ideally exhibit only the signals corresponding to the target molecule.

In contrast, the synthesized product may contain residual starting materials (2-amino-4-chloro-6-nitrophenol), by-products, or trapped solvent from the reaction and purification steps. These impurities would manifest as additional peaks in the ¹H NMR spectrum and potentially in the other spectroscopic analyses. For instance, the presence of unreacted 2-amino-4-chloro-6-nitrophenol would result in distinct aromatic and amine proton signals. Residual DMF would show characteristic peaks in the ¹H NMR spectrum.

The core spectroscopic features (major peaks in NMR, molecular ion in MS, and key functional group vibrations in IR) should be identical for both pure samples. Therefore, a careful comparison of the full spectroscopic data, with particular attention to minor peaks, is essential for assessing the purity of the synthesized compound. This guide provides the foundational data to make such a critical evaluation.

yield comparison of different synthetic routes to 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction yields, methodologies, and starting materials to aid researchers in selecting the most suitable pathway for their specific needs.

Yield Comparison of Synthetic Routes

The following table summarizes the estimated yields and key reaction conditions for the two synthetic routes to this compound.

RouteStarting Material(s)Key ReagentsSolvent(s)Reaction Condition(s)Overall Estimated Yield (%)
1 2-Amino-4-chlorophenol1. Urea 2. HNO₃/H₂SO₄1. N,N-Dimethylformamide (DMF) 2. Sulfuric Acid1. Reflux 2. 0-10 °C65-75
2 2-Amino-4-chloro-6-nitrophenolTriphosgene, TriethylamineTetrahydrofuran (THF)0 °C to room temperature80-90

Experimental Protocols

Route 1: Two-Step Synthesis from 2-Amino-4-chlorophenol

This route involves the initial formation of a benzoxazolone ring followed by nitration.

Step 1a: Synthesis of 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one

A mixture of 2-amino-4-chlorophenol (14.3 g, 0.1 mol) and urea (9.0 g, 0.15 mol) in N,N-dimethylformamide (DMF, 100 mL) is heated to reflux for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice water (500 mL). The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one. The typical yield for this step is approximately 85-95%.

Step 1b: Nitration of 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one

To a stirred solution of 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (16.9 g, 0.1 mol) in concentrated sulfuric acid (100 mL) at 0-5 °C, a mixture of concentrated nitric acid (7.5 mL, 0.12 mol) and concentrated sulfuric acid (25 mL) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then poured onto crushed ice. The precipitate is filtered, washed with cold water until neutral, and dried to yield this compound. The estimated yield for this nitration step is in the range of 75-85%.

Route 2: One-Step Synthesis from 2-Amino-4-chloro-6-nitrophenol

This more direct route involves the cyclization of a pre-nitrated starting material.

To a solution of 2-amino-4-chloro-6-nitrophenol (18.8 g, 0.1 mol) and triethylamine (22.3 mL, 0.16 mol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C, a solution of triphosgene (10.9 g, 0.037 mol) in THF (50 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography (silica gel, ethyl acetate/hexane) affords this compound. This one-step process generally provides a higher overall yield, estimated to be in the range of 80-90%.

Visualization of Synthetic Pathways

The logical flow of the two synthetic routes is depicted in the following diagram.

Synthesis_Comparison cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Step Synthesis 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol 5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one 5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one 2-Amino-4-chlorophenol->5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one Urea, DMF, Reflux (Yield: 85-95%) Target_Product_R1 This compound 5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one->Target_Product_R1 HNO3/H2SO4, 0-10 °C (Yield: 75-85%) 2-Amino-4-chloro-6-nitrophenol 2-Amino-4-chloro-6-nitrophenol Target_Product_R2 This compound 2-Amino-4-chloro-6-nitrophenol->Target_Product_R2 Triphosgene, Et3N, THF (Yield: 80-90%)

Caption: Comparison of two synthetic routes to the target compound.

evaluating the cost-effectiveness of using 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of the benzoxazolone core is a critical step in the production of various pharmaceuticals, including the atypical antipsychotic agent Bifeprunox. The efficiency and cost-effectiveness of this synthesis are paramount. This guide provides a comparative analysis of synthetic routes to the benzoxazolone moiety, with a focus on the use of intermediates like 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one. We will delve into experimental data, detailed protocols, and the underlying biological context to inform the selection of the most suitable synthetic strategy.

Introduction to this compound

This compound is a key intermediate in some synthetic pathways leading to pharmacologically active molecules. Its primary application of interest is in the multi-step synthesis of Bifeprunox, a compound known for its partial agonism at dopamine D2 and serotonin 5-HT1A receptors. The chloro and nitro substitutions on the benzoxazolone ring make it a versatile precursor for further chemical modifications.

Comparative Analysis of Synthetic Strategies

The synthesis of the 7-amino-2(3H)-benzoxazolone core of Bifeprunox can be approached through various routes. Here, we compare two representative strategies: one proceeding through a nitrated benzoxazolone intermediate like this compound, and an alternative route involving the cyclization of a substituted aminophenol.

Table 1: Comparison of Synthetic Routes to the 7-Amino-2(3H)-benzoxazolone Core

ParameterRoute 1: Via Nitrated Benzoxazolone IntermediateRoute 2: Cyclization of Substituted Aminophenol
Key Intermediate This compound2-Amino-6-nitrophenol or similar
Starting Materials 2-Amino-4-chloro-6-nitrophenol, Phosgene equivalentSubstituted 2-aminophenol
Key Reactions Phosgenation/cyclization, Nitration, ReductionCyclization with a carbonyl source (e.g., CDI), Reduction
Reported Yields Variable, dependent on specific stepsGenerally good to high yields for cyclization step
Reagent Hazards Use of phosgene or its derivatives can be highly hazardous. Nitration steps require careful handling of strong acids.Use of reagents like 1,1'-carbonyldiimidazole (CDI) is generally safer than phosgene.
Scalability May be challenging due to hazardous reagents and exothermic nitration reactions.More amenable to large-scale synthesis due to safer reagents and milder conditions.
Cost Considerations Cost of specialized starting materials and safety precautions for hazardous reagents can be high.Potentially more cost-effective due to readily available starting materials and safer reagents.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-2(3H)-benzoxazolone via a Nitrated Intermediate (Illustrative)

This protocol is a generalized representation based on common organic synthesis principles for the formation of the benzoxazolone core, followed by functional group manipulations.

Step 1: Synthesis of this compound

  • To a solution of 2-amino-4-chloro-6-nitrophenol in a suitable aprotic solvent (e.g., toluene), add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Step 2: Reduction of the Nitro Group

  • Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent, such as hydrogen gas with a palladium on carbon catalyst (H2/Pd-C) or a metal catalyst like iron powder in acidic medium.

  • Stir the reaction under a hydrogen atmosphere or heat as required until the reduction is complete.

  • Filter off the catalyst and concentrate the solvent to obtain the crude 7-amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one.

  • Purify by appropriate methods.

Protocol 2: Synthesis of 7-Amino-2(3H)-benzoxazolone via Cyclization of an Aminophenol

This protocol is based on an alternative synthetic route to the core structure of Bifeprunox.[1]

Step 1: Preparation of the Substituted Aminophenol

This step would involve the synthesis of a suitably protected 2,3-diaminophenol derivative.

Step 2: Cyclization to form the Benzoxazolone Ring

  • Dissolve the aminophenol intermediate in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Add 1,1'-carbonyldiimidazole (CDI) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield the desired benzoxazolone derivative.

Mandatory Visualizations

Experimental Workflow: Bifeprunox Synthesis

G General Synthetic Workflow for Bifeprunox cluster_0 Route 1: Via Nitrated Intermediate cluster_1 Route 2: Direct Cyclization A1 2-Amino-4-chloro-6-nitrophenol B1 This compound A1->B1 Phosgenation / Cyclization C1 7-Amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one B1->C1 Nitro Group Reduction D Coupling with Biphenylmethylpiperazine side chain C1->D A2 Substituted 2,3-Diaminophenol B2 7-Amino-2(3H)-benzoxazolone A2->B2 Cyclization with CDI B2->D E Bifeprunox D->E

Caption: A simplified comparison of two synthetic pathways to Bifeprunox.

Signaling Pathway: Bifeprunox Mechanism of Action

Bifeprunox exerts its therapeutic effects through a dual mechanism involving the dopamine D2 and serotonin 5-HT1A receptors.[2][3] As a partial agonist, it modulates dopaminergic and serotonergic neurotransmission.

G Bifeprunox Signaling Pathway cluster_0 Dopamine D2 Receptor Pathway cluster_1 Serotonin 5-HT1A Receptor Pathway Bifeprunox_D2 Bifeprunox D2R Dopamine D2 Receptor Bifeprunox_D2->D2R Partial Agonist Gi_D2 Gi Protein D2R->Gi_D2 Activates AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Converts ATP to PKA_D2 PKA cAMP_D2->PKA_D2 Activates Response_D2 Modulation of Neuronal Excitability PKA_D2->Response_D2 Phosphorylates targets Bifeprunox_5HT1A Bifeprunox HT1AR Serotonin 5-HT1A Receptor Bifeprunox_5HT1A->HT1AR Partial Agonist Gi_5HT1A Gi Protein HT1AR->Gi_5HT1A Activates AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A Inhibits cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A Converts ATP to PKA_5HT1A PKA cAMP_5HT1A->PKA_5HT1A Activates Response_5HT1A Anxiolytic & Antidepressant Effects PKA_5HT1A->Response_5HT1A Phosphorylates targets

Caption: Bifeprunox's dual action on D2 and 5-HT1A receptors.

Conclusion

The choice of a synthetic route for the benzoxazolone core of Bifeprunox involves a trade-off between factors such as reagent availability and cost, reaction safety, and scalability. While a route involving a nitrated intermediate like this compound is chemically feasible, alternative strategies such as the direct cyclization of a substituted aminophenol with a safer carbonylating agent like CDI may offer advantages in terms of safety and scalability, which are critical considerations in pharmaceutical manufacturing. The ultimate decision will depend on a thorough process of chemistry evaluation and economic analysis within a specific manufacturing context. This guide provides a foundational framework for researchers to make informed decisions in the early stages of drug development and process optimization.

References

Benchmarking the Performance of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one in Nitro Group Reduction for the Synthesis of Bifeprunox Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Reduction of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

This compound is a pivotal intermediate in the synthesis of the antipsychotic agent Bifeprunox. The critical step involving this compound is the selective reduction of its aromatic nitro group to form 7-amino-5-chloro-2(3H)-benzoxazolone. The efficiency of this transformation is paramount for the overall yield and purity of the final active pharmaceutical ingredient. This guide provides a comparative analysis of various reduction methodologies, supported by experimental data, to aid researchers in selecting the optimal synthetic route.

Performance Comparison of Reduction Methods

The reduction of the electron-deficient nitro group in this compound can be achieved through several established methods. The choice of reagent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions such as dehalogenation. Below is a summary of common reduction methods with their performance metrics for similar substrates.

Reduction MethodReagent & ConditionsSubstrateYield (%)Reaction TimeKey AdvantagesPotential Drawbacks
Catalytic Hydrogenation H₂, Pd/C, Ethanol, room temperatureAromatic Nitro Compounds>951-4 hHigh yield, clean reaction, catalyst can be recycled.Potential for dehalogenation, requires specialized hydrogenation equipment.
H₂, Raney Nickel, Methanol, room temperatureAromatic Nitro Compounds with Halogens90-982-6 hLower risk of dehalogenation compared to Pd/C.[1]Pyrophoric nature of Raney Nickel requires careful handling.
Metal/Acid Reduction Fe, HCl, Ethanol/Water, refluxAromatic Nitro Compounds85-952-5 hCost-effective, robust, and widely applicable.[2]Requires stoichiometric amounts of metal, acidic workup, and generates metal waste.
SnCl₂·2H₂O, Ethanol, refluxAromatic Nitro Compounds80-951-3 hMild conditions, high chemoselectivity for the nitro group.[1][3]Generates tin-based waste products that require proper disposal.[4]
Transfer Hydrogenation Formic Acid, Pd/C, THF, 100°CAromatic Nitro Compounds75-851-8 hAvoids the use of high-pressure hydrogen gas, good functional group tolerance.May require elevated temperatures and longer reaction times.

Experimental Protocols

Method 1: Reduction using Iron in Acidic Medium (Béchamp Reduction)

This protocol is a classic and cost-effective method for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Iron powder

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • To a solution of this compound in a 4:1 mixture of ethanol and water, add iron powder (5-10 equivalents).

  • Heat the mixture to reflux.

  • Slowly add a catalytic amount of concentrated hydrochloric acid.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 7-amino-5-chloro-2(3H)-benzoxazolone.

Method 2: Reduction using Tin(II) Chloride

This method offers a milder alternative to the Béchamp reduction and often provides excellent chemoselectivity.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide solution (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by adding it to a stirred solution of 1 M sodium hydroxide.

  • Continue stirring until all the tin salts have precipitated.

  • Filter the mixture through celite, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.

Visualizations

Bifeprunox_Synthesis_Pathway cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Assembly Start This compound Intermediate 7-amino-5-chloro-2(3H)-benzoxazolone Start->Intermediate Nitro Group Reduction Bifeprunox Bifeprunox Intermediate->Bifeprunox Coupling Reaction Side_Chain Biphenyl-piperazine side chain Side_Chain->Bifeprunox

Caption: Synthetic pathway to Bifeprunox highlighting the key reduction step.

Experimental_Workflow_Reduction Start Dissolve Starting Material (this compound) in Solvent Add_Reagent Add Reducing Agent (e.g., Fe/HCl or SnCl2) Start->Add_Reagent Reaction Heat to Reflux (Monitor by TLC) Add_Reagent->Reaction Workup Quench and Neutralize Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry and Concentrate Extraction->Purification Product Isolate Product (7-amino-5-chloro-2(3H)-benzoxazolone) Purification->Product

Caption: General experimental workflow for the reduction of the nitro group.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 811810-67-0).

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following procedures are based on general best practices for the disposal of hazardous chemical waste and information from SDSs of structurally similar compounds. This guidance is not a substitute for a substance-specific SDS, which should be obtained from the chemical supplier.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). While specific requirements would be detailed in the compound's SDS, general best practices for handling potentially hazardous chemicals include:

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The primary method for disposal is through an approved hazardous waste disposal facility.

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, properly labeled, and sealed waste container.

    • The container must be compatible with the chemical and clearly labeled with the full chemical name and associated hazards.

  • Storage of Chemical Waste:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all available information about the chemical, including its name and CAS number (811810-67-0).

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal. This is a legal requirement in many jurisdictions.

Disposal Decision-Making Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Hazard Assessment & Segregation cluster_2 Disposal Pathway GenerateWaste Generate Chemical Waste CollectWaste Collect in Labeled Container GenerateWaste->CollectWaste ConsultSDS Consult SDS (if available) CollectWaste->ConsultSDS Assess Hazards SegregateWaste Segregate by Hazard Class ConsultSDS->SegregateWaste ContactEHS Contact EHS/Waste Contractor SegregateWaste->ContactEHS Prepare for Disposal SchedulePickup Schedule Waste Pickup ContactEHS->SchedulePickup Disposal Disposal SchedulePickup->Disposal Final Disposal

Personal protective equipment for handling 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 811810-67-0). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Chemical and Physical Properties
PropertyValue
CAS Number 811810-67-0[1][2][3][4]
Molecular Formula C₇H₃ClN₂O₄[1][3][4]
Molecular Weight 214.56 g/mol [1][2][3][4]
Appearance Off-white solid[1]
Hazard Identification and Classification

This compound is classified as a hazardous substance.[1]

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4)[1]

    • Acute Toxicity, Dermal (Category 4)[1]

    • Acute Toxicity, Inhalation (Category 4)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H312: Harmful in contact with skin[1]

    • H332: Harmful if inhaled[1]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[5]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls.[6][7]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If dust is generated and engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.[5]
Handling Procedures

Adherence to proper handling protocols is essential to minimize exposure.

Step 1: Preparation

  • Ensure that an eyewash station and safety shower are readily accessible.[6][7]

  • Work within a designated area, such as a chemical fume hood, to control airborne dust.

  • Gather all necessary equipment and reagents before starting work.

Step 2: Weighing and Transfer

  • Handle as a solid to avoid dust generation.

  • Use appropriate tools (e.g., spatula) for transfers.

  • Keep the container tightly closed when not in use.[6]

Step 3: Post-Handling

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6]

  • Decontaminate all work surfaces and equipment after use.

  • Remove and wash contaminated clothing before reuse.[1]

Storage Plan
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7]

  • Store locked up.[6]

  • Keep away from incompatible materials such as oxidizing agents.[7]

Disposal Plan
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

  • Do not allow the chemical to enter drains.

  • Contaminated packaging should be treated as the chemical itself.

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][6]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse. Call a POISON CENTER or doctor if you feel unwell.[1][6]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1][6]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review SDS and Procedures B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Perform Experimental Work D->E F Close Container Tightly E->F G Decontaminate Work Area & Equipment F->G Proceed to Cleanup K Store in a Cool, Dry, Well-Ventilated Area F->K Store for Future Use H Dispose of Waste in Labeled Container G->H I Doff PPE H->I J Wash Hands Thoroughly I->J L Store Locked Up K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.